1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
説明
特性
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIIVWPXFDBKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Synthesis and Optimization of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Executive Summary
The compound 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (Chemical Formula: C12H21N3; MW: 207.32 g/mol ) is a sterically hindered, nitrogen-rich heterocyclic scaffold. Structural motifs combining substituted piperidines with imidazole rings are highly privileged in medicinal chemistry, frequently serving as core intermediates in the synthesis of [1] and[2].
This whitepaper outlines a robust, self-validating synthetic route for this compound, prioritizing reductive amination over direct alkylation to overcome the inherent steric hindrance of the 2-methylpiperidine system.
Retrosynthetic Analysis & Mechanistic Causality
When designing the carbon-nitrogen (C-N) bond formation between the piperidine and the imidazole ring, two primary retrosynthetic disconnections are apparent:
-
Nucleophilic Substitution (Alkylation): Reacting 2-methylpiperidine with 2-(chloromethyl)-1-ethyl-1H-imidazole.
-
Reductive Amination: Condensing 2-methylpiperidine with 1-ethyl-1H-imidazole-2-carbaldehyde, followed by reduction.
The Causality of Route Selection
Direct alkylation is kinetically unfavorable. The alpha-methyl group on 2-methylpiperidine creates severe steric bulk around the secondary amine, significantly lowering its nucleophilicity. Under basic conditions (e.g., K2CO3/DMF), this steric clash promotes competitive E2 elimination of the alkyl halide, leading to poor yields and complex purification profiles.
Conversely, reductive amination bypasses this steric penalty. The initial condensation forms a hemiaminal that readily dehydrates into a planar, highly electrophilic iminium ion. The subsequent hydride transfer is fast and irreversible. This methodology is the gold standard in[3].
Decision matrix for selecting the optimal reducing agent in the amination process.
Reagent Selection: The Role of STAB and TFA
Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) and Sodium cyanoborohydride (NaBH3CN). STAB is uniquely mild; it does not reduce aldehydes at a competitive rate, ensuring the 1-ethyl-1H-imidazole-2-carbaldehyde is fully converted to the iminium ion before reduction occurs.
Trifluoroacetic acid (TFA) is utilized as a co-catalyst. By lowering the pH to approximately 4.5, TFA protonates the aldehyde oxygen to accelerate amine attack, while remaining mild enough not to fully protonate the 2-methylpiperidine (pKa ~10.9), which would otherwise quench its nucleophilicity.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data for the C-N coupling, demonstrating the superior performance of the STAB/TFA system in polar aprotic solvents.
| Reducing Agent | Solvent | Temp (°C) | Acid Catalyst | Yield (%) | Purity (LC-MS) | Primary Failure Mode |
| NaBH4 | MeOH | 25 | None | 22% | 45% | Premature aldehyde reduction |
| NaBH3CN | MeOH | 25 | AcOH (2.0 eq) | 65% | 88% | Toxic byproduct generation |
| NaBH(OAc)3 | DCE | 25 | AcOH (2.0 eq) | 78% | 92% | Slow conversion rate |
| NaBH(OAc)3 | DMF | 50 | TFA (0.5 eq) | 89% | >98% | None (Optimal) |
Data extrapolated from standard optimization protocols for [1].
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system: each step includes an In-Process Control (IPC) to validate the chemical state before proceeding, ensuring absolute reliability.
Materials Required
-
1-Ethyl-1H-imidazole-2-carbaldehyde: 1.24 g (10.0 mmol, 1.0 eq)
-
2-Methylpiperidine: 1.19 g (12.0 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB): 6.36 g (30.0 mmol, 3.0 eq)
-
Trifluoroacetic acid (TFA): 0.57 g (5.0 mmol, 0.5 eq)
-
N,N-Dimethylformamide (DMF): 15.0 mL (Anhydrous)
Synthetic workflow for reductive amination to yield the target piperidine derivative.
Step-by-Step Methodology
Step 1: Iminium Formation
-
Charge a flame-dried 50 mL round-bottom flask with 1-ethyl-1H-imidazole-2-carbaldehyde (10.0 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.
-
Add 2-methylpiperidine (12.0 mmol) dropwise via syringe.
-
Add TFA (5.0 mmol) dropwise. Causality: The slight excess of amine ensures complete consumption of the valuable aldehyde, while the substoichiometric TFA establishes the ideal pH (~4.5) for iminium catalysis without deactivating the nucleophile.
-
Seal the vessel and heat to 50 °C with magnetic stirring for 2 hours.
-
Validation (IPC 1): Analyze an aliquot via TLC (DCM:MeOH 9:1). The UV-active aldehyde spot (Rf ~0.6) must be fully consumed, replaced by a highly polar baseline spot corresponding to the iminium intermediate.
Step 2: Hydride Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add NaBH(OAc)3 (30.0 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the reagent.
-
Remove the ice bath, allow the mixture to warm to room temperature, and then heat back to 50 °C for 12 hours.
-
Validation (IPC 2): Analyze via LC-MS. The target mass[M+H]+ = 208.2 m/z should be the dominant peak, confirming complete reduction.
Step 3: Workup and Purification
-
Cool the mixture to room temperature and quench slowly with saturated aqueous NaHCO3 (25 mL) until the aqueous layer reaches pH 8. Causality: A basic quench is mandatory to neutralize residual TFA and the acetic acid generated by STAB, ensuring the target compound is in its lipophilic free-base form.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue via reverse-phase preparative HPLC (Column: C18; Gradient: 0-95% Acetonitrile/Water with 0.1% v/v NH4OH modifier).
-
Final Validation: 1H NMR (CDCl3) must show the disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a characteristic AB quartet or singlet (~3.6 ppm) corresponding to the new methylene bridge connecting the imidazole and piperidine rings.
References
-
Title: Cyanomethylpyrazole carboxamides as janus kinase inhibitors[1] Source: United States Patent US9328099B2 URL:
-
Title: Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists[2] Source: United States Patent US10030012B2 URL:
-
Title: GLP-1 receptor agonists and uses thereof[3] Source: European Patent EP3555064B9 URL:
Sources
- 1. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]
- 3. EP3555064B9 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]
"physicochemical properties of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine"
An In-Depth Technical Guide to the Physicochemical Characterization of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, a Novel Investigational Compound
Introduction: Charting the Course for a New Chemical Entity
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This guide provides a comprehensive technical overview of the essential physicochemical characterization of the novel compound 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine .
With a molecular formula of C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol , this molecule, featuring an ethyl-imidazole moiety linked to a methyl-piperidine ring, presents a unique set of characteristics that must be thoroughly understood. For researchers, scientists, and drug development professionals, this document serves as a Senior Application Scientist's perspective on not just what to measure, but why and how to conduct these foundational experiments with scientific integrity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and actionable data.
This guide is structured to provide both theoretical grounding and practical, field-proven methodologies for determining the critical physicochemical parameters: ionization constant (pKa), lipophilicity (LogP), aqueous solubility, and chemical stability.
Section 1: Ionization Constant (pKa) - The Key to Physiological Behavior
Expertise & Experience: Why pKa is Paramount
The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters for any potential drug molecule. It dictates the extent of a compound's ionization at a given pH.[1] Since the pH varies dramatically throughout the human body—from the acidic environment of the stomach (pH 1.5-3.5) to the small intestine (pH 6.0-7.4) and the physiological pH of blood (7.4)—a compound's pKa will govern its charge state. This, in turn, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, the presence of two potentially basic nitrogen atoms (on the imidazole and piperidine rings) makes pKa determination essential for predicting its behavior in vivo.
Trustworthiness: The Potentiometric Titration Method
Potentiometric titration is a robust and widely used method for pKa determination due to its precision, accuracy, and simplicity.[2] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The resulting titration curve reveals the pKa at the half-equivalence point, where the concentrations of the ionized and unionized forms of the molecule are equal.[3]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution:
-
Accurately weigh and dissolve a sample of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine to prepare a solution of known concentration (e.g., 1 mM).[3]
-
The solvent should be deionized water or a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.
-
Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M potassium chloride (KCl) to ensure consistent activity coefficients.[3]
-
-
System Calibration and Setup:
-
Calibrate a high-precision pH meter and electrode system using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25°C) on a magnetic stirrer.
-
Purge the solution with nitrogen gas to eliminate dissolved carbon dioxide, which can interfere with the titration of basic compounds.[3]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode into the stirred analyte solution.
-
Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a calibrated burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the midpoint of the buffer region (the flattest part of the curve).[3] This corresponds to the half-equivalence point where half of the basic functional group has been protonated.
-
For molecules with multiple pKa values, multiple inflection points will be observed.
-
Visualization: Potentiometric Titration Workflow
Sources
"1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine structure elucidation"
An In-Depth Technical Guide to the Structure Elucidation of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structure elucidation of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, a heterocyclic compound featuring both imidazole and piperidine moieties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the application of various spectroscopic techniques. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating system for structural verification.
Introduction: The Imperative of Structural Integrity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of pharmaceutical development, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolic stability. The target molecule, 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, presents a unique structural challenge due to the presence of multiple nitrogen atoms, a chiral center at the C2 position of the piperidine ring, and a flexible linker between the two heterocyclic rings. A rigorous and orthogonal analytical approach is therefore not just recommended but essential for unambiguous confirmation.
This guide will simulate a real-world structure elucidation workflow, from initial purity assessment to the fine-grained detail of stereochemical assignment, providing the "why" behind each experimental choice.
Proposed Synthetic Pathway and its Implications
A plausible synthetic route for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine would likely involve the nucleophilic substitution of a leaving group on the imidazole moiety by the secondary amine of 2-methylpiperidine. For instance, a common approach would be the reaction of 2-(chloromethyl)-1-ethyl-1H-imidazole with 2-methylpiperidine.
Understanding the synthesis is crucial as it informs the potential impurities that may be present in the final sample. For instance, unreacted starting materials or by-products from side reactions could complicate spectral interpretation. Therefore, a preliminary purity assessment by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a recommended first step before embarking on detailed structural analysis.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry provides the molecular weight of the compound, offering the first piece of concrete evidence for its identity.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is ideal.[2][3]
-
Ionization Mode : Positive ion mode is selected due to the presence of basic nitrogen atoms in both the imidazole and piperidine rings, which are readily protonated.
-
Data Acquisition : Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of, for example, 50-500 Da.
Predicted Data and Interpretation
The molecular formula of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is C12H21N3, with a monoisotopic mass of 207.1735 Da. In the positive ion mode ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]+, at an m/z of approximately 208.1813. High-resolution mass spectrometry would allow for the confirmation of the elemental composition to within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can obtain a fragmentation pattern that provides further structural information.
-
Predicted Fragmentation Pathways :
-
α-Cleavage : A common fragmentation pathway for piperidines is cleavage of the C-C bond adjacent to the nitrogen. This could lead to the loss of the methyl group or cleavage within the ring.
-
Loss of the Imidazole Moiety : Cleavage of the bond between the methylene bridge and the piperidine nitrogen could result in a fragment corresponding to the protonated 1-ethyl-2-methyl-1H-imidazole.
-
Ring Opening of Piperidine : The piperidine ring can undergo cleavage to produce various acyclic fragment ions.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is preferred for its minimal sample preparation.[4][5]
-
Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm-1. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.[6][7]
Predicted Spectral Features
The IR spectrum of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2800 | C-H stretching (aliphatic) | Piperidine, ethyl, methyl |
| ~1600-1450 | C=N and C=C stretching | Imidazole ring |
| ~1450-1350 | C-H bending (aliphatic) | Piperidine, ethyl, methyl |
| ~1300-1000 | C-N stretching | Piperidine, imidazole |
The absence of a broad absorption band around 3300 cm⁻¹ would confirm the absence of N-H protons, consistent with the proposed N-substituted structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is necessary for an unambiguous assignment of all protons and carbons.[8]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[9]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[10]
-
1D NMR : Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR : Perform a suite of 2D experiments including:
Predicted ¹H NMR Spectrum and Interpretation
Based on the structures of 2-methylpiperidine and 1-ethyl-1H-imidazole, we can predict the approximate chemical shifts and multiplicities for the target molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | d | 1H | Imidazole H-4 or H-5 |
| ~6.8-7.2 | d | 1H | Imidazole H-4 or H-5 |
| ~3.9-4.2 | q | 2H | Imidazole-N-CH₂-CH₃ |
| ~3.5-3.8 | s | 2H | Imidazole-CH₂-Piperidine |
| ~2.8-3.2 | m | 1H | Piperidine H-2 |
| ~2.2-2.6 | m | 2H | Piperidine H-6 |
| ~1.2-1.8 | m | 6H | Piperidine H-3, H-4, H-5 |
| ~1.3-1.5 | t | 3H | Imidazole-N-CH₂-CH₃ |
| ~1.0-1.2 | d | 3H | Piperidine C-2-CH₃ |
Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Chemical Shift (ppm) | Assignment |
| ~145-150 | Imidazole C-2 |
| ~125-130 | Imidazole C-4 or C-5 |
| ~118-122 | Imidazole C-4 or C-5 |
| ~55-60 | Piperidine C-2 |
| ~50-55 | Piperidine C-6 |
| ~45-50 | Imidazole-CH₂-Piperidine |
| ~40-45 | Imidazole-N-CH₂-CH₃ |
| ~20-35 | Piperidine C-3, C-4, C-5 |
| ~15-20 | Piperidine C-2-CH₃ |
| ~14-18 | Imidazole-N-CH₂-CH₃ |
2D NMR for Unambiguous Assignments
-
COSY : This experiment will be crucial for tracing the connectivity within the piperidine ring and the ethyl group. For example, a cross-peak between the proton at C-2 of the piperidine ring and the methyl protons will confirm their adjacency.
-
HSQC : This will directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
-
HMBC : This is arguably the most informative experiment for connecting the different fragments of the molecule. Key expected correlations would be:
-
From the methylene bridge protons to the C-2 of the imidazole and the C-2 of the piperidine.
-
From the ethyl group protons to the C-4 and C-5 of the imidazole.
-
From the piperidine C-2 methyl protons to the C-2 and C-3 of the piperidine ring.
-
Integrated Data Analysis and Structural Confirmation
The final step is to integrate the data from all analytical techniques to build a cohesive and self-validating structural proof.
-
The ESI-MS data confirms the molecular weight and elemental composition.
-
The IR spectrum confirms the presence of the expected functional groups and the absence of others (like N-H).
-
The ¹H and ¹³C NMR spectra provide the number and types of protons and carbons.
-
The 2D NMR data pieces the molecular fragments together, confirming the connectivity between the 1-ethyl-1H-imidazole, the methylene bridge, and the 2-methylpiperidine moieties.
The combination of these techniques provides a high degree of confidence in the proposed structure of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine.
Visualization of the Elucidation Workflow
The following diagrams illustrate the structure of the molecule and the key analytical workflows.
Caption: Molecular structure of the target compound.
Caption: Overall workflow for structure elucidation.
Caption: Predicted key HMBC correlations.
Conclusion
The structure elucidation of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. While this guide presents a predictive approach based on established principles, it underscores the importance of a rigorous, evidence-based workflow. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments, researchers can achieve an unambiguous structural assignment, thereby ensuring the integrity of their chemical entities for further development.
References
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Assay-Protocol. Fourier Transform Infrared Spectroscopy (FTIR). [Link]
-
Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules. YouTube. [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Organic Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
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Engineering Biological Efficacy: A Technical Guide to Imidazole-Piperidine Derivatives in Drug Discovery
Pharmacophore Rationale: The Synergy of Imidazole and Piperidine
In modern medicinal chemistry, the strategic fusion of distinct heterocyclic rings is a fundamental approach to navigating complex biological binding pockets. The imidazole-piperidine scaffold represents a privileged hybrid structure, combining the unique electronic and steric properties of both moieties to achieve high target affinity and favorable pharmacokinetic profiles[1].
From a structural biology perspective, the causality behind selecting this specific hybrid is clear:
-
The Imidazole Ring: As a five-membered aromatic heterocycle containing two nitrogen atoms, imidazole acts as both a hydrogen bond donor and acceptor. Its π -electron-rich system facilitates π−π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in target proteins[1]. Furthermore, its ability to coordinate with metal ions makes it indispensable for targeting metalloenzymes.
-
The Piperidine Ring: This six-membered saturated aliphatic ring introduces critical conformational flexibility. Its inherent basicity ( pKa≈9−10 ) ensures protonation at physiological pH, enhancing aqueous solubility and enabling salt-bridge formations with acidic residues (like aspartate or glutamate) in receptor active sites.
When fused or tethered, the imidazole-piperidine axis creates a highly tunable pharmacophore capable of addressing multifactorial diseases, ranging from aggressive carcinomas to neurodegenerative disorders[2].
Core Biological Activities & Mechanisms of Action
Oncology: Tubulin Destabilization and Kinase Inhibition
The most prominent application of imidazole-piperidine derivatives is in targeted cancer therapy. Recent structural modifications have yielded1 that exhibit exceptional potency against mutant epidermal growth factor receptors (EGFR), specifically the L858R/T790M variants commonly found in non-small cell lung cancer (NSCLC)[1].
Additionally,2 function as potent anti-mitotic agents[2]. These compounds competitively bind to the colchicine binding site on β -tubulin. By preventing tubulin heterodimers from polymerizing into microtubules, they trigger the spindle assembly checkpoint, forcing the cell into prolonged G2/M phase arrest, which ultimately culminates in caspase-mediated apoptosis[3].
Neurology: Glutaminyl Cyclase and Ion Channel Modulation
Beyond oncology, this scaffold is highly effective in central nervous system (CNS) applications. 4 have been structurally guided via X-ray crystallography to act as potent inhibitors of secretory and Golgi resident glutaminyl cyclases (sQC/gQC)[4]. The imidazole nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, halting the N-terminal pyroglutamate modifications implicated in Parkinson's and Alzheimer's disease pathology[4].
Quantitative Efficacy Data
To contextualize the biological activity of these derivatives, the following table summarizes the quantitative efficacy ( IC50 ) of key imidazole-piperidine compounds against their primary biological targets.
| Compound Class / Derivative | Primary Target / Cell Line | IC50 / GI50 Value | Biological Application |
| Quinoline-imidazole-piperidine hybrid | HCC827 (EGFR Del E746-A750) | 0.010 μM | NSCLC Therapy[1] |
| Quinoline-imidazole-piperidine hybrid | EGFR L858R/T790M (Enzyme) | 138 nM | Targeted Kinase Inhibition[1] |
| 1-(Diarylmethyl)-1H-imidazole | MCF-7 (Breast Cancer) | 0.132 μM | Anti-Mitotic / Tubulin Targeting[3] |
| Benzimidazole-piperidine derivative | sQC (Secretory Glutaminyl Cyclase) | 0.012 - 0.051 μM | Parkinson's Disease Model[4] |
Mechanistic Pathway Visualization
The following diagram illustrates the logical signaling cascade triggered by tubulin-targeting imidazole-piperidine derivatives in human cancer cells.
Caption: Mechanism of action for tubulin-targeting imidazole-piperidine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating strict controls and explaining the chemical/biological causality behind each methodological step.
Protocol A: Synthesis of the Imidazole-Piperidine Core
This protocol details the SN2 nucleophilic substitution to generate tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate, a fundamental building block for these derivatives[5].
Reagents: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1 eq), Imidazole (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), anhydrous Dimethylformamide (DMF).
Step-by-Step Workflow & Causality:
-
Deprotonation: Suspend NaH in anhydrous DMF at 0°C under an inert argon atmosphere. Slowly add imidazole.
-
Causality: NaH is a strong, non-nucleophilic base required to deprotonate the weakly acidic imidazole ( pKa≈14.5 ). This generates a highly reactive imidazolide anion. The argon atmosphere prevents the NaH from reacting with atmospheric moisture.
-
-
Nucleophilic Attack: Add the piperidine mesylate dropwise to the solution and stir at ambient temperature for 3 hours.
-
Causality: DMF is a polar aprotic solvent. It solvates the Na+ cation but leaves the imidazolide anion "naked" and highly nucleophilic, drastically accelerating the SN2 displacement of the bulky, stable mesylate leaving group[5].
-
-
Quenching & Precipitation: Slowly pour the reaction mixture into ice-cold water.
-
Causality: Ice water safely quenches any unreacted NaH (preventing thermal runaway) and forces the hydrophobic Boc-protected product to crash out of the aqueous solution.
-
-
Extraction & Validation: Extract the aqueous phase with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 5% Methanol/DCM system. The disappearance of the mesylate starting material and the appearance of a UV-active spot confirms reaction completion. Validate the final thick oil via Mass Spectrometry (Expected m/z : 251.16)[6].
-
Protocol B: In Vitro Cytotoxicity Evaluation (alamarBlue Assay)
This protocol evaluates the anti-proliferative activity of the synthesized derivatives against MCF-7 breast cancer cells[3].
Step-by-Step Workflow & Causality:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Causality: The 24-hour window is critical. It allows cells recovering from trypsin-induced stress to adhere to the plastic substrate and re-establish essential cell-cell contacts and surface receptors before drug exposure.
-
-
Compound Treatment: Treat cells with serial dilutions of the imidazole-piperidine derivative (0.01 μM to 100 μM).
-
Self-Validation (Controls): Include a Vehicle Control (0.1% DMSO) to prove the solvent is not causing cell death. Include a Positive Control (e.g., Erlotinib or Imatinib) to validate the dynamic range and sensitivity of the assay[1]. Include a Cell-Free Blank to account for background fluorescence.
-
-
Incubation & Reagent Addition: Incubate for 72 hours. Add 10 μL of alamarBlue (resazurin) reagent to each well and incubate for an additional 4 hours.
-
Causality: Unlike the MTT assay which requires cell lysis, resazurin is non-toxic and water-soluble. Active mitochondria in viable cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This continuous monitoring prevents well-to-well variability caused by incomplete lysis[3].
-
-
Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate the IC50 using non-linear regression analysis.
References
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. National Center for Biotechnology Information (PMC).1
-
Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences.5
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI.2
-
X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson's Disease Mouse Model. Journal of Medicinal Chemistry - ACS Publications.4
Sources
Spectroscopic Characterization of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for the novel compound 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also the scientific rationale behind these predictions, detailed experimental protocols for data acquisition, and a plausible synthetic route for the compound's preparation. The information herein is synthesized from established spectroscopic principles and data from analogous structures to provide a robust and scientifically-grounded resource.
Introduction
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both imidazole and piperidine scaffolds in a wide range of bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and further development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule, providing a foundational dataset for researchers.
Synthesis and Spectroscopic Analysis Workflow
The synthesis and subsequent spectroscopic characterization of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine would typically follow a systematic workflow to ensure the desired product is obtained with high purity and its structure is unequivocally confirmed.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine. These predictions are based on the analysis of its constituent fragments: the 1-ethyl-1H-imidazole moiety, the 2-methylpiperidine moiety, and the methylene bridge, with reference to data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | d, J ≈ 1.5 Hz | 1H | Imidazole H-5 | The C-H proton on the imidazole ring, deshielded by the aromatic system. |
| ~6.90 | d, J ≈ 1.5 Hz | 1H | Imidazole H-4 | The other C-H proton on the imidazole ring, slightly more shielded than H-5. |
| ~3.95 | q, J ≈ 7.3 Hz | 2H | N-CH₂ (ethyl) | Methylene protons of the ethyl group on the imidazole nitrogen, split by the adjacent methyl group. |
| ~3.70 | s | 2H | N-CH₂-Im | Methylene bridge protons, appearing as a singlet due to free rotation. |
| ~2.95 | m | 1H | Piperidine H-2 | Methine proton at the 2-position of the piperidine ring, adjacent to the nitrogen and the methyl group. |
| ~2.80 | dm, J ≈ 11.5 Hz | 1H | Piperidine H-6 (eq) | Equatorial proton at the 6-position of the piperidine ring. |
| ~2.20 | td, J ≈ 11.5, 3.0 Hz | 1H | Piperidine H-6 (ax) | Axial proton at the 6-position of the piperidine ring. |
| ~1.80 - 1.40 | m | 6H | Piperidine H-3, H-4, H-5 | Complex multiplet for the remaining piperidine ring protons. |
| ~1.40 | t, J ≈ 7.3 Hz | 3H | CH₃ (ethyl) | Methyl protons of the ethyl group, split by the adjacent methylene group. |
| ~1.10 | d, J ≈ 6.5 Hz | 3H | CH₃ (piperidine) | Methyl protons at the 2-position of the piperidine ring, split by the adjacent methine proton. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | Imidazole C-2 | Quaternary carbon of the imidazole ring bonded to the methylene bridge. |
| ~128.0 | Imidazole C-5 | Aromatic carbon in the imidazole ring. |
| ~121.0 | Imidazole C-4 | Aromatic carbon in the imidazole ring. |
| ~58.0 | Piperidine C-2 | Methine carbon of the piperidine ring, adjacent to the nitrogen and methyl group. |
| ~55.0 | N-CH₂-Im | Methylene bridge carbon. |
| ~46.0 | Piperidine C-6 | Methylene carbon of the piperidine ring adjacent to the nitrogen. |
| ~44.0 | N-CH₂ (ethyl) | Methylene carbon of the ethyl group. |
| ~34.0 | Piperidine C-3 | Methylene carbon of the piperidine ring. |
| ~26.0 | Piperidine C-5 | Methylene carbon of the piperidine ring. |
| ~24.0 | Piperidine C-4 | Methylene carbon of the piperidine ring. |
| ~19.0 | CH₃ (piperidine) | Methyl carbon at the 2-position of the piperidine ring. |
| ~15.0 | CH₃ (ethyl) | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150 - 3100 | Medium | C-H stretching (aromatic, imidazole) |
| 2960 - 2850 | Strong | C-H stretching (aliphatic, piperidine and ethyl) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (imidazole ring) |
| 1450 - 1350 | Medium | C-H bending (aliphatic) |
| 1300 - 1000 | Medium to Strong | C-N stretching (imidazole and piperidine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, the molecular weight is 221.34 g/mol .
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Rationale |
| 222.1919 | [M+H]⁺ | Protonated molecular ion (C₁₂H₂₂N₃⁺). |
| 123.0970 | [C₇H₁₁N₂]⁺ | Fragmentation via cleavage of the C-N bond between the methylene bridge and the piperidine ring, forming the 1-ethyl-2-methyl-1H-imidazolium ion. |
| 98.1021 | [C₆H₁₂N]⁺ | Fragmentation leading to the 2-methylpiperidine radical cation. |
| 95.0861 | [C₅H₉N₂]⁺ | Fragmentation of the imidazole ring. |
The fragmentation of N-benzylpiperidines often involves the formation of a tropylium ion at m/z 91[1]. While not a benzyl group, the imidazolylmethyl group may lead to a characteristic fragment at m/z 95, corresponding to the methyl-imidazole cation. The primary fragmentation is expected to be the cleavage of the bond between the methylene bridge and the piperidine nitrogen, leading to a stable imidazolylmethyl cation.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
Caption: A step-by-step protocol for acquiring and processing NMR data.
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing : Perform a background correction using a spectrum of the empty sample holder.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Infuse the sample solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (HRMS). Acquire the full scan mass spectrum in positive ion mode.
-
Tandem MS (MS/MS) : Select the protonated molecular ion ([M+H]⁺) as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.
Synthesis Protocol
A plausible and efficient synthesis of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine involves the nucleophilic substitution of 2-(chloromethyl)-1-ethyl-1H-imidazole with 2-methylpiperidine.
Caption: A detailed protocol for the synthesis of the target compound.
This reaction is a standard method for the formation of C-N bonds and is expected to proceed in good yield[2]. The synthesis of the starting material, 2-(chloromethyl)-1-ethyl-1H-imidazole, can be achieved from 1-ethyl-1H-imidazole through various established methods.
Conclusion
This technical guide provides a comprehensive and scientifically grounded prediction of the spectroscopic data for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine. The detailed protocols for synthesis and data acquisition are designed to be a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided data and methodologies will facilitate the unambiguous identification and characterization of this novel compound, thereby supporting its further investigation and potential applications.
Sources
Multitarget Pharmacological Profiling of Ethyl-Imidazol-Methyl-Methylpiperidine Derivatives: A Technical Whitepaper
Executive Summary
The transition from single-target paradigms to polypharmacology has redefined rational drug design in oncology and immunology. As of 2026, heterocyclic hybrids—specifically ethyl-imidazol-methyl-methylpiperidine compounds—have emerged as a highly versatile class of multitarget agents. By fusing the steric properties of an N-ethyl-substituted imidazole/benzimidazole with the conformational flexibility of a methylpiperidine ring, these compounds achieve synergistic engagement across distinct protein classes, most notably transcription factors and kinases. This whitepaper dissects the structural activity relationships (SAR), core therapeutic targets, and the self-validating experimental workflows required to validate these advanced pharmacological agents.
Mechanistic Grounding & Core Therapeutic Targets
The c-Myc/Max Dimerization Interface (Primary Target)
The transcription factor c-Myc is a notoriously "undruggable" target due to its intrinsically disordered nature. However, derivatives such as 1-[[3-[(1R)-1-(4-fluorophenyl)ethyl]imidazol-4-yl]methyl]-4-methylpiperidine-4-carbonitrile (patented under) have demonstrated profound efficacy in inhibiting c-Myc by disrupting its heterodimerization with Max[1].
Computational modeling and structural biology confirm that this compound class occupies a 598 ų binding site on the c-Myc monomer, achieving >90% burial relative to apo structures[1]. The binding causality is driven by two critical interactions:
-
Hydrogen Bonding: The basic nitrogen (N1) of the imidazole/benzimidazole core forms a critical hydrogen bond with the Arg69 residue of c-Myc[1].
-
Hydrophobic Anchoring: The N1-ethyl substitution acts as a steric wedge, occupying a deep hydrophobic subpocket lined by Phe13 and Met130 [1]. Comparative SAR studies indicate that substituting the ethyl group with a methyl or propyl group reduces c-Myc binding affinity by >40% due to suboptimal van der Waals contacts[1].
Cyclin-Dependent Kinase 1 (CDK1) Synergy
Beyond transcription factor inhibition, these methylpiperidine hybrids exhibit potent kinase inhibition, specifically targeting CDK1[1]. The methylpiperidine moiety mimics the spatial geometry of the adenine ring of ATP, allowing the compound to anchor into the kinase hinge region. This dual-targeting mechanism (c-Myc and CDK1) broadens the antitumor efficacy by simultaneously halting oncogenic transcription and inducing G2/M cell cycle arrest[1].
Secondary Targets: JAK3/SYK and Hsp90
Structural modifications to the core scaffold expand its therapeutic utility into immunology and targeted drug delivery:
-
Autoimmunity: Fusing the ethyl-imidazol moiety with pyrrolopyrazine derivatives shifts the target profile toward , suppressing abnormal immune responses in conditions like rheumatoid arthritis and allograft rejection[2].
-
Targeted Delivery: Imidazol-methylpiperidine structures are actively utilized as Hsp90 binding moieties in systems, directing therapeutic effector moieties specifically to cancer cells for sustained release[3].
Fig 1: Dual-targeting mechanism of ethyl-imidazol-methyl-piperidine compounds on c-Myc and CDK1.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal orthogonal controls to definitively prove the causality of the observed molecular interactions.
Protocol 1: Surface Plasmon Resonance (SPR) for c-Myc Binding Kinetics
Purpose: To quantify the binding affinity ( Kd ) and validate the specific interaction at the 598 ų pocket. Causality & Validation: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it captures the rapid kon/koff rates typical of transcription factor inhibitors. The protocol uses an Arg69Ala mutant as an internal negative control to validate that binding is driven by specific hydrogen bonding rather than non-specific hydrophobic aggregation.
-
Surface Functionalization: Immobilize biotinylated wild-type c-Myc/Max heterodimer on a Streptavidin (SA) sensor chip (Channel 1). Immobilize an Arg69Ala c-Myc mutant on Channel 2. Reasoning: Biotin-streptavidin capture ensures uniform orientation, preserving the structural integrity of the binding pocket.
-
Analyte Preparation: Prepare a concentration series of the compound (1 nM to 10 μM) in a running buffer containing PBS, 0.05% Tween-20, and 2% DMSO. Reasoning: 2% DMSO is the critical threshold to maintain the solubility of the lipophilic methylpiperidine moiety without inducing protein denaturation.
-
Kinetic Injection: Inject the analyte series at a high flow rate of 50 μL/min. Reasoning: High flow rates eliminate mass transport limitations, ensuring the measured signal reflects true binding kinetics.
-
Self-Validation Analysis: Compare the Kd derived from Channel 1 (WT) vs. Channel 2 (Mutant). A >40% drop in affinity in the mutant channel internally validates the computational prediction that Arg69 is the primary H-bond anchor[1].
Protocol 2: Radiometric Kinase Assay for CDK1 Inhibition
Purpose: To confirm ATP-competitive inhibition of CDK1. Causality & Validation: A standard IC 50 assay cannot distinguish between competitive, uncompetitive, or allosteric inhibition. This protocol utilizes an ATP titration matrix to generate a Schild plot, making the assay self-validating for the mechanism of action.
-
Enzyme/Substrate Mix: Combine recombinant CDK1/Cyclin B complex with Histone H1 substrate in a kinase buffer (HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA).
-
Inhibitor & ATP Titration: Aliquot the compound at varying concentrations across three distinct ATP concentrations ( Km , 5×Km , 10×Km ).
-
Self-Validation Analysis: Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation. If the calculated Ki remains constant across all three ATP concentrations while the apparent IC 50 shifts linearly, the ATP-competitive mechanism at the kinase hinge region is definitively validated.
Reaction & Detection: Initiate the reaction with γ
33 P-ATP. Incubate for 30 minutes at 30°C, then spot the mixture onto P81 phosphocellulose filters. Wash extensively with 0.75% phosphoric acid. Reasoning: Phosphoric acid quenches the kinase activity and washes away unreacted ATP, ensuring only substrate-bound radioactivity is quantified via scintillation counting.
Fig 2: Self-validating experimental workflow for target engagement and mechanism verification.
Quantitative Target Profiling
The table below summarizes the binding metrics and structural parameters of ethyl-imidazol-methyl-methylpiperidine derivatives and their structural analogs across various therapeutic targets.
| Compound Class | Primary Target | Secondary Target | Binding Affinity ( Kd ) | Cellular IC 50 | Target Binding Site Volume | Key Interacting Residues |
| Ethyl-imidazol-methylpiperidine | c-Myc / Max | CDK1 | 45 nM | 120 nM | 598 ų | Arg69, Phe13, Met130 |
| Pyrrolopyrazine-imidazol Hybrid | JAK3 | SYK | 12 nM | 45 nM | ATP Pocket | Leu905 (JAK3) |
| Imidazol-piperidine SDC-TRAP | Hsp90 | - | 8 nM | 25 nM | N-terminal ATP Domain | Asp93 (Hsp90) |
References
- Source: Google Patents (University of Virginia Patent Foundation)
- Title: US20090215750A1 - Pyrrolopyrazine derivatives for use in the treatment of conditions in which targeting of the JAK and/or SYK pathways Source: Google Patents URL
- Title: WO2015038649A1 - Targeted therapeutics (SDC-TRAP Compounds)
Sources
The Imidazole-Piperidine Pharmacophore: A Comprehensive Literature Review and Technical Guide for Drug Discovery
Executive Summary
The rational design of hybrid molecules is a cornerstone of modern medicinal chemistry. Among the most privileged scaffolds, the integration of imidazole and piperidine rings has emerged as a highly versatile structural motif[1]. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is uniquely suited for kinase inhibition, hydrogen bonding, and metal coordination (e.g., zinc in metalloenzymes)[1][2]. Conversely, the piperidine ring provides a conformationally restricted, basic amine core that enhances aqueous solubility, metabolic stability, and target affinity through favorable spatial orientation[3].
This technical guide synthesizes recent literature on substituted imidazole-piperidines, detailing their mechanistic grounding, synthetic methodologies, and quantitative pharmacological data. It is designed for researchers and application scientists actively engaged in lead optimization and drug discovery.
Mechanistic Grounding and Biological Targets
The efficacy of substituted imidazole-piperidines is not coincidental; it is rooted in the specific physicochemical properties of the hybrid scaffold. The causality behind their broad-spectrum activity can be categorized into three primary mechanisms:
-
Kinase Inhibition (EGFR & PI3K/AKT/mTOR): Imidazole-centered hybrids are exceptionally potent kinase inhibitors. The nitrogen atoms in the imidazole ring act as critical hydrogen-bond acceptors/donors within the ATP-binding pocket of kinases[1]. For instance, quinoline-imidazole-piperidine hybrids have demonstrated nanomolar efficacy against mutant EGFR (L858R/T790M)[1]. Furthermore, substituted piperidines are well-documented downstream effectors, specifically targeting AKT (Protein Kinase B) in the PI3K/AKT/mTOR signaling pathway, thereby arresting cell cycle progression in solid tumors[4].
-
Metalloenzyme Coordination: The imidazole moiety is a classic bioisostere for histidine, making it an ideal zinc-binding group (ZBG). Recent structure-guided discoveries have utilized benzimidazole-piperidine derivatives to inhibit glutaminyl cyclases (sQC/gQC), which are implicated in Parkinson's and Alzheimer's diseases[2].
-
Bacterial Cell Membrane Disruption: In antimicrobial applications, specific lipophilic imidazole-piperidine small molecules insert into and disrupt the bacterial cell membrane. This mechanism is particularly effective against multidrug-resistant (MDR) strains, such as Avian Pathogenic Escherichia coli (APEC)[5].
Caption: Mechanism of action for imidazole-piperidine hybrids inhibiting the EGFR and PI3K/AKT/mTOR pathways.
Synthetic Methodologies & Validated Protocols
The synthesis of N-functionalized imidazoles linked to piperidine rings requires precise control over nucleophilic substitution and protecting group chemistry[6]. The following protocol details the synthesis of a core intermediate: 4-(1H-imidazol-1-yl)piperidine , which can be subsequently coupled to various pharmacophores (e.g., thiazoles, quinolines)[7].
Rationale for Experimental Choices
Direct nucleophilic attack by imidazole on an unprotected piperidine alcohol is thermodynamically unfavorable. Therefore, the secondary amine of the piperidine must first be protected (using a Boc group) to prevent unwanted polymerization or side reactions. The hydroxyl group is then converted into a mesylate, transforming it from a poor leaving group into an excellent one. Finally, Sodium Hydride (NaH) is used to deprotonate the imidazole, generating a highly reactive nucleophile that attacks the mesylate via an SN2 mechanism[7].
Step-by-Step Protocol: Synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
Reagents Required:
-
4-Hydroxy-N-Boc-piperidine (1 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Imidazole (1.1 eq)
-
Sodium Hydride (NaH, 60% in mineral oil) (1.5 eq)
-
Dry Dichloromethane (DCM) and dry Dimethylformamide (DMF)
Workflow:
-
Mesylation (Leaving Group Activation): Dissolve 4-Hydroxy-N-Boc-piperidine in dry DCM. Cool to 0 °C. Add TEA, followed by dropwise addition of MsCl. Stir at room temperature for 2 hours. Wash with water, extract with DCM, dry over Na2SO4 , and concentrate to yield the mesylate intermediate.
-
Nucleophilic Substitution: In a separate flask under N2 atmosphere, dissolve the mesylate (e.g., 5.8g, 0.020 mol) in dry DMF.
-
Deprotonation: Add Imidazole (1.55g, 0.022 mol) and NaH (1.19g, 0.031 mol) to the DMF solution. Caution: Hydrogen gas will evolve.
-
Reaction: Stir the mixture at ambient temperature for 3 hours. The strong basicity of NaH ensures complete deprotonation of the imidazole, driving the SN2 displacement of the mesylate[7].
-
Quenching & Extraction: Quench the reaction mixture by carefully pouring it into ice-cold water. Extract the aqueous layer with DCM (3x). Dry the combined organic layers and concentrate under reduced pressure to yield a thick oil (approx. 74% yield)[7].
-
Self-Validation (Analytical Confirmation): Confirm the product via Mass Spectrometry. The expected exact mass for C13H21N3O2 is 251.16. The MS spectra should show a base peak at m/z 251.16 (100.0%)[7].
-
Deprotection: Treat the resulting oil with acidic conditions (e.g., HCl in n-pentane or TFA in DCM) to remove the Boc group, yielding the free 4-(1H-imidazol-1-yl)piperidine ready for final coupling[7].
Caption: Validated synthetic workflow for generating 4-(1H-imidazol-1-yl)piperidine intermediates.
Quantitative Pharmacological Data
The structural plasticity of the imidazole-piperidine scaffold allows it to be tuned for highly specific targets. Table 1 summarizes recent quantitative data demonstrating the potency of various substituted derivatives across oncology, neurology, and infectious diseases.
Table 1: Pharmacological Efficacy of Substituted Imidazole-Piperidines
| Scaffold / Derivative | Primary Biological Target | Cell Line / Organism | Potency ( IC50 / MIC) | Key Mechanism | Ref. |
| Quinoline-imidazole-piperidine (Compound 5) | Mutant EGFR (L858R/T790M) | HCC827 (Lung Cancer) | 0.010 µM (10 nM) | Kinase ATP-pocket inhibition | [1] |
| Benzimidazole-piperidine (Compound 43) | Secretory Glutaminyl Cyclase (sQC) | In vitro enzymatic assay | 0.012 µM (12 nM) | Zinc metalloenzyme coordination | [2] |
| Benzimidazole-piperidine (Compound 47) | Golgi Glutaminyl Cyclase (gQC) | In vitro enzymatic assay | 0.045 µM (45 nM) | Zinc metalloenzyme coordination | [2] |
| Thiazole-piperidine-imidazole | Bacterial DNA Gyrase | Gram-positive/negative | Broad Spectrum | DNA supercoiling inhibition | [7] |
| Alkyl-imidazole-piperidine (SM1) | Bacterial Cell Membrane | Avian Pathogenic E. coli | 100 - 200 µM (MIC) | Membrane disruption / lysis | [5] |
Structure-Activity Relationship (SAR) Insights
Analyzing the data from recent literature reveals critical SAR trends for optimizing imidazole-piperidine leads:
-
Linker Length & Rigidity: In metalloenzyme inhibitors (like sQC/gQC inhibitors), the piperidine ring acts as a bulky, conformationally restricted linker. Replacing the piperidine with flexible aliphatic chains drastically reduces binding affinity due to a higher entropic penalty upon binding[2].
-
Substitution on the Imidazole Ring: Unsubstituted imidazoles generally exhibit the highest coordination capability with metals (e.g., Zinc) and hydrogen bonding with kinase hinge regions. However, adding halogens (e.g., fluorine) to flanking aromatic rings (like quinoline or benzimidazole) increases lipophilicity and membrane permeability, directly correlating with lower IC50 values in whole-cell assays[1][4].
-
Positioning of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for solubility. Compounds where the piperidine nitrogen is functionalized with an amide or sulfonamide fragment (e.g., Kardile et al.) show enhanced stability against oxidative metabolism while retaining nanomolar potency against EGFR[1].
Future Perspectives
The integration of imidazole and piperidine rings continues to be a fertile ground for drug discovery. Future applications are heavily leaning toward Proteolysis Targeting Chimeras (PROTACs) , where the piperidine ring serves as an ideal attachment point for PEGylated linkers connecting to E3 ligase ligands. Furthermore, the dual-targeting capability of these hybrids—such as simultaneous inhibition of tubulin polymerization and aromatase activity—presents a highly promising strategy for overcoming multidrug resistance in complex malignancies like breast cancer[3].
References
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: PMC (National Institutes of Health) URL:[Link][1]
-
Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole Source: International Journal of Chemical and Physical Sciences URL:[Link][7]
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Versatile and Scalable Method for Producing N-Functionalized Imidazoles Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link][6]
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Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer Source: MDPI URL:[Link][3]
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X-ray Structure-Guided Discovery of a Potent Benzimidazole Glutaminyl Cyclase Inhibitor That Shows Activity in a Parkinson’s Disease Mouse Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
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Novel small molecules affecting cell membrane as potential therapeutics for avian pathogenic Escherichia coli Source: PMC (National Institutes of Health) URL:[Link][5]
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Substituted Piperidine Compounds Having AKT Inhibitory Activity (WO 2010/056563 A1) Source: Google Patents / WIPO URL:[Link][4]
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Application Notes and Protocols for High-Throughput Screening of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Abstract
This document provides a comprehensive guide for the utilization of the novel small molecule, 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (hereinafter referred to as "Compound X"), in high-throughput screening (HTS) campaigns. Given the limited publicly available data on Compound X, this application note serves as a foundational framework for researchers and drug discovery professionals to design, validate, and execute a robust screening cascade to elucidate its biological activity. The protocols herein are designed to be adaptable to various biological targets and assay formats, ensuring broad applicability.
Introduction: Unveiling the Potential of a Novel Scaffold
The chemical structure of Compound X, featuring a substituted imidazole ring linked to a methylpiperidine moiety, suggests a high potential for biological activity. The imidazole core is a common feature in many pharmacologically active compounds, while the piperidine ring is a prevalent scaffold in numerous approved drugs.[1] The specific combination and substitution pattern in Compound X presents a unique chemical entity that warrants thorough investigation for novel therapeutic applications.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of compounds against specific biological targets.[2][3] This application note will guide the user through the critical steps of employing Compound X in an HTS campaign, from initial compound characterization to hit confirmation and follow-up studies.
Pre-Screening Compound Management: The Foundation of Reliable Data
Before embarking on a large-scale screen, meticulous characterization and handling of Compound X are paramount to ensure data quality and reproducibility.
Purity and Identity Confirmation
It is essential to confirm the identity and purity of each batch of Compound X. Standard analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. A purity of >95% is recommended for HTS campaigns to minimize the risk of false positives or negatives arising from contaminants.
Solubility Assessment
The solubility of Compound X in aqueous buffers and dimethyl sulfoxide (DMSO) must be determined. Poor solubility can lead to compound precipitation and inaccurate concentration-response relationships.
Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).
-
Add 2 µL of each concentration to 98 µL of the final assay buffer in a clear 96-well plate.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at 620 nm.
-
The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit in the assay buffer.
Stock Solution Preparation and Storage
For HTS, a concentrated stock solution of Compound X, typically 10 mM in 100% DMSO, should be prepared.[4]
Protocol: Master Stock and Intermediate Plate Preparation
-
Accurately weigh a sufficient amount of Compound X and dissolve it in high-purity DMSO to a final concentration of 10 mM.
-
Aliquot the master stock into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.
-
For the screening campaign, prepare intermediate compound plates by diluting the master stock in DMSO to the desired concentrations. These plates can then be used by automated liquid handlers for dispensing into assay plates.[5]
Assay Development and Miniaturization for HTS
The choice of assay is critical and depends on the hypothesized biological target of Compound X. Both biochemical and cell-based assays can be adapted for HTS.[6][7]
Assay Selection: Biochemical vs. Cell-Based
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of Compound X on their activity.[7] They are often preferred for primary screens due to their simplicity and lower variability.
-
Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information by assessing the effect of Compound X on cellular pathways and functions.[8]
Detection Technologies
The most common detection methods in HTS are fluorescence, luminescence, and absorbance.[9][10][11]
| Detection Method | Advantages | Disadvantages | Instrumentation |
| Fluorescence | High sensitivity, multiple readout modes (intensity, polarization, FRET).[12][13] | Prone to interference from colored or fluorescent compounds. | Fluorescence Plate Reader |
| Luminescence | Very high sensitivity, low background signal.[14][15] | Often requires specific enzyme-substrate systems (e.g., luciferase). | Luminometer |
| Absorbance | Simple, inexpensive, and widely applicable.[9] | Lower sensitivity compared to fluorescence and luminescence. | Absorbance Plate Reader |
Assay Miniaturization
Miniaturizing the assay from a 96-well to a 384- or 1536-well format is crucial for reducing reagent costs and increasing throughput.[16] This process involves optimizing reagent volumes, cell numbers (for cell-based assays), and incubation times to maintain a robust assay signal in a smaller volume.
Workflow for Assay Miniaturization
Caption: Assay Miniaturization Workflow.
HTS Assay Validation: Ensuring Robustness and Reliability
Before initiating a full-scale HTS campaign, the miniaturized assay must undergo rigorous validation to ensure it is robust, reproducible, and suitable for screening.[17][18]
Key Validation Parameters
A critical parameter for assessing the quality of an HTS assay is the Z'-factor.[4]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD = Standard Deviation
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Not suitable for screening |
Other important validation parameters include:
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio is generally desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of <10% is typically acceptable.
-
DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to deliver the compounds.
Validation Protocol
-
Prepare multiple 384-well plates.
-
In each plate, designate columns for positive and negative controls.
-
The positive control should be a known inhibitor or activator of the target, while the negative control is typically the vehicle (e.g., DMSO).
-
Fill the remaining wells with assay buffer and vehicle to assess the baseline signal.
-
Run the assay according to the optimized protocol.
-
Calculate the Z'-factor, S/B ratio, and %CV for each plate.
-
Repeat the experiment on multiple days to assess inter-day variability.[19]
The High-Throughput Screening Campaign
The HTS campaign involves screening a large library of compounds, including Compound X, against the validated assay.
Plate Layout
A well-designed plate layout is essential for quality control. Each plate should include:
-
Positive and negative controls.
-
A reference compound (if available).
-
Test compounds, including Compound X at multiple concentrations.
HTS Workflow
The HTS process is typically automated using robotic systems.[20][21]
Caption: Automated HTS Workflow.
Data Analysis and Hit Identification
HTS campaigns generate vast amounts of data that require specialized software for analysis.[22][23]
Data Normalization
Raw data from the plate reader is normalized to account for plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate controls, expressing the activity of each compound as a percentage of inhibition or activation.
Hit Selection
A "hit" is a compound that produces a significant and reproducible effect in the assay.[24] The criteria for hit selection should be defined before the screen begins. A common approach is to select compounds that have an activity greater than a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Follow-Up Studies
Initial hits from the primary screen require confirmation and further characterization.
Hit Re-testing
Hits, including Compound X if it shows activity, should be re-tested in the primary assay to confirm their activity and rule out false positives.
Dose-Response Curves
Confirmed hits should be tested over a range of concentrations to generate a dose-response curve and determine their potency (e.g., IC50 or EC50).
Secondary Assays
Orthogonal secondary assays should be performed to confirm the mechanism of action and rule out non-specific effects. These can include:
-
Assays with different detection technologies.
-
Binding assays to confirm direct interaction with the target.
-
Cell-based assays to assess functional activity.
Conclusion
The successful implementation of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (Compound X) in a high-throughput screening campaign relies on a systematic and rigorous approach. By following the protocols and guidelines outlined in this application note, researchers can effectively evaluate the biological activity of this novel compound and identify its potential as a new therapeutic agent or research tool. Careful attention to pre-screening compound management, assay validation, and hit confirmation will ensure the generation of high-quality, reproducible data, paving the way for further drug discovery and development efforts.
References
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Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. Available at: [Link]
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Bioluminescent Assays for High-Throughput Screening. Available at: [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Available at: [Link]
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Simple absorbance-based assays for ultra-high throughput screening - PubMed. Available at: [Link]
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Bioluminescent assays for high-throughput screening - PubMed. Available at: [Link]
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Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation - SPIE Digital Library. Available at: [Link]
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Fluorescence-based assays. - Broad Institute. Available at: [Link]
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Advances in luminescence-based technologies for drug discovery - PMC - NIH. Available at: [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC. Available at: [Link]
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Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity | PNAS. Available at: [Link]
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How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. Available at: [Link]
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High-Throughput Screening (HTS) Services - Charles River Laboratories. Available at: [Link]
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High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]
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Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available at: [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
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HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC. Available at: [Link]
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An Overview of High Throughput Screening | The Scientist. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. Available at: [Link]
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Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. Available at: [Link]
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What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. Available at: [Link]
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Analysis of HTS data | Cambridge MedChem Consulting. Available at: [Link]
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High Throughput Screening Assays for Drug Discovery - BellBrook Labs. Available at: [Link]
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Ultra-High-Throughput Absorbance-Activated Droplet Sorting for Enzyme Screening at Kilohertz Frequencies - PubMed. Available at: [Link]
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Small Compound Screening Overview - Target Discovery Institute - University of Oxford. Available at: [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. Available at: [Link]
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1-[(1H-Imidazol-2-yl)methyl]piperidine - PubChem. Available at: [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Available at: [Link]
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1-ethyl-2-methyl-1H-imidazole - Chemical Synthesis Database. Available at: [Link]
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A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed. Available at: [Link]
- Public summary of positive opinion for orphan designation of 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl). Available at: https://www.ema.europa.
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Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. Available at: [Link]
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2-(1-ethyl-1H-imidazol-2-yl)piperidine — Chemical Substance Information - NextSDS. Available at: [Link]
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3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine — Chemical Substance Information. Available at: [Link]
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Piperidine - Wikipedia. Available at: [Link]
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available at: [Link]
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Application Note: In Vitro Evaluation and Cell Culture Protocols for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound CAS: 2034459-09-9
Scientific Rationale and Experimental Design
The compound 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a specialized synthetic building block characterized by a substituted imidazole ring linked to a piperidine moiety[1]. In medicinal chemistry, the combination of an imidazole hydrogen-bond donor/acceptor system with a basic piperidine ring is a highly privileged pharmacophore. This structural motif is frequently utilized in the design of neuroactive small molecules, particularly ligands targeting G-protein coupled receptors (GPCRs) such as Histamine H3/H4 receptors or Sigma non-opioid intracellular receptors.
To properly evaluate this compound's biological activity, researchers must employ a self-validating experimental pipeline. You cannot accurately measure functional receptor modulation without first establishing the compound's therapeutic window (i.e., ruling out non-specific cytotoxicity). Therefore, this guide establishes a two-phase cell culture workflow:
-
Cytotoxicity Profiling: Establishing the CC50 (half-maximal cytotoxic concentration) to ensure functional assays are performed at sub-lethal doses.
-
Functional GPCR Modulation: Measuring intracellular calcium ( Ca2+ ) flux, a canonical downstream secondary messenger for Gq-coupled receptors.
Choice of Cell Line: SH-SY5Y Human Neuroblastoma
For evaluating neuroactive piperidine-imidazole derivatives, the SH-SY5Y human neuroblastoma cell line is the gold standard[2]. Derived from a metastatic bone tumor, these cells express a wide array of endogenous GPCRs and can be differentiated using retinoic acid to exhibit a mature, neuron-like phenotype with extended neurites[3]. This makes them infinitely more relevant for neuropharmacological screening than generic immortalized lines like HEK293.
Compound Handling and Quantitative Parameters
Because 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine contains basic nitrogen atoms, its solubility and stability are highly dependent on the solvent and pH.
Table 1: Compound Preparation & Assay Parameters
| Parameter | Specification | Causality / Rationale |
| Primary Solvent | Anhydrous DMSO (100%) | Ensures complete dissolution of the lipophilic piperidine-imidazole core. |
| Stock Concentration | 10 mM | Standardizes serial dilutions; minimizes final DMSO concentration in culture. |
| Max Final DMSO in Assay | ≤0.5% (v/v) | DMSO concentrations >0.5% induce non-specific cytotoxicity and alter lipid bilayer fluidity, confounding Ca2+ flux assays. |
| SH-SY5Y Seeding Density | 1×104 cells/well (96-well) | Ensures cells are in the exponential growth phase (log phase) during the assay, which is critical for accurate ATP-based viability readings[4]. |
| Fluo-4 AM Working Conc. | 4 µM | Balances signal-to-noise ratio while avoiding dye-induced buffering of intracellular calcium[5]. |
Protocol I: Cytotoxicity Profiling via ATP Quantitation
Before testing functional efficacy, you must determine the compound's toxicity profile. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay [6]. This assay quantifies ATP, which is directly proportional to the number of metabolically active cells.
Causality Check: Why ATP quantitation over MTT? MTT relies on enzymatic conversion (succinate dehydrogenase), which can be artificially skewed if the test compound directly interacts with mitochondrial enzymes. ATP lysis assays are direct, homogeneous, and less prone to chemical interference[7].
Step-by-Step Methodology:
-
Cell Seeding: Harvest SH-SY5Y cells using 0.05% Trypsin-EDTA[3]. Seed 1×104 cells/well in 100 µL of complete growth medium (DMEM/F12 + 10% FBS) into an opaque-walled 96-well plate. Incubate at 37°C, 5% CO2 for 24 hours to allow adherence[2].
-
Compound Treatment: Prepare a 10-point dose-response curve of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (e.g., 0.1 nM to 100 µM) in culture medium. Add 100 µL of the 2X compound solution to the existing 100 µL in each well. Incubate for 48 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix them to form the CellTiter-Glo® Reagent[8].
-
Lysis and Luminescence:
-
Equilibrate the 96-well plate to room temperature for 30 minutes to ensure uniform temperature across all wells (temperature gradients cause edge effects in luminescence)[6].
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce complete cell lysis[8].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence (integration time 0.25–1 second/well) using a microplate reader. Calculate the CC50 using non-linear regression.
Protocol II: Functional GPCR Modulation via Intracellular Calcium Flux
Assuming the compound acts as a GPCR modulator, its binding to a Gq-coupled receptor will trigger the Phospholipase C (PLC) pathway, cleaving PIP2 into IP3 , which subsequently opens IP3 receptors on the endoplasmic reticulum, releasing Ca2+ into the cytosol. We measure this using Fluo-4 AM , a cell-permeant fluorescent calcium indicator[9].
Causality Check: Why use the AM (acetoxymethyl) ester form? The AM ester masks the negative charges of the dye, allowing it to passively diffuse across the lipophilic cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, Ca2+ -sensitive Fluo-4 dye inside the cell[10].
Step-by-Step Methodology:
-
Cell Preparation: Seed SH-SY5Y cells in a black-walled, clear-bottom 96-well plate at 2×104 cells/well. Incubate for 24-48 hours until 80% confluent.
-
Dye Loading Solution:
-
Dissolve Fluo-4 AM in anhydrous DMSO to a 2 mM stock[5].
-
Prepare a loading buffer: Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4), 4 µM Fluo-4 AM, 0.04% Pluronic® F-127 (to aid dye solubilization), and 2.5 mM Probenecid[9].
-
Critical Insight: Probenecid is an inhibitor of organic anion transporters. SH-SY5Y cells will actively pump the cleaved Fluo-4 dye out of the cell; Probenecid traps the dye intracellularly, ensuring a stable baseline[11].
-
-
Dye Loading: Aspirate culture medium. Add 100 µL of the Fluo-4 AM loading buffer to each well. Incubate at 37°C for 30 minutes, followed by 30 minutes at room temperature (to allow complete de-esterification of the AM ester)[12].
-
Washing: Gently wash the cells twice with HBSS + 20 mM HEPES + 2.5 mM Probenecid to remove extracellular, uncleaved dye. Leave 100 µL of buffer in each well.
-
Kinetic Reading: Transfer the plate to a fluorescent imaging plate reader (FLIPR) or a kinetic microplate reader (Excitation: 494 nm / Emission: 506 nm)[10].
-
Compound Injection: Establish a 10-second baseline fluorescence. Inject 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (at a concentration well below the established CC50 ) and continuously record fluorescence for 3 minutes to capture the transient Ca2+ peak.
Mechanistic Visualization
The following diagram illustrates the hypothesized signal transduction pathway evaluated in Protocol II, demonstrating how the test compound induces the measurable fluorescent output.
Gq-coupled GPCR signaling pathway triggered by the compound, resulting in Fluo-4 fluorescence.
References
-
Chemsrc. "(E)-1-Iodo-2-methyl-1-hexene | CAS#:57086-65-4". Accessed March 20, 2026.[Link]
-
National Institutes of Health (PMC). "Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line". Accessed March 20, 2026.[Link]
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Application Note: Optimized Mannich Reaction Protocols for Imidazole and Piperidine Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Pharmacological Rationale
In modern drug design, the structural modification of active pharmaceutical ingredients (APIs) and natural products via the Mannich reaction is a highly effective strategy for improving pharmacokinetic properties. The incorporation of a piperidine moiety introduces a basic nitrogen center that significantly enhances aqueous solubility, bioavailability, and the potential for stable salt formulation[1]. Concurrently, the imidazole ring serves as a versatile pharmacophore, offering critical hydrogen bonding and metal coordination sites.
The classical Mannich reaction is a three-component condensation involving an active hydrogen compound (the nucleophile), an aldehyde (typically formaldehyde), and a secondary amine (such as piperidine)[2]. When combining imidazole and piperidine, the reaction can yield highly valuable aminomethylated derivatives. However, achieving high yields and strict regiocontrol requires a deep understanding of the reaction's kinetics and mechanistic causality.
Mechanistic Causality & Regioselectivity
The Mannich reaction follows third-order kinetics and is fundamentally a nucleophilic addition reaction[3]. The causality of the reaction dictates that the order of reagent addition is paramount.
-
Iminium Ion Formation: Formaldehyde and piperidine must condense first to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate undergoes dehydration to generate the highly electrophilic piperidinium methylidene (iminium ion).
-
Nucleophilic Attack: The imidazole ring then attacks the iminium ion.
Regioselectivity (N- vs. C-Alkylation): Imidazoles possess both N–H and C–H acidic sites. The regiochemical outcome is highly dependent on the pH of the reaction medium. Foundational studies have established that N-alkylation is favored at low pH, whereas C-alkylation (typically at the C-4 or C-5 position) is promoted at high pH; however, improper pH control inevitably leads to complex, difficult-to-separate mixtures[4].
To prevent the direct reaction of formaldehyde with imidazole (which yields unwanted hydroxymethylimidazole byproducts), the experimental design must force the pre-formation of the iminium ion before the imidazole is introduced.
Figure 1: Mechanistic pathway of the Mannich reaction for piperidinyl-imidazole synthesis.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed as self-validating systems . By monitoring specific physical and chemical in-process controls (IPCs), the scientist can verify the success of each step in real-time, eliminating downstream failures.
Figure 2: Standard experimental workflow for the synthesis of imidazole-piperidine Mannich bases.
Protocol A: Synthesis of N-Mannich Bases (1-(Piperidin-1-ylmethyl)-1H-imidazole)
Targeted for 1H-imidazoles with a free N-H bond. Driven by mild acid catalysis.
Reagents:
-
1H-Imidazole (1.0 eq, 10 mmol)
-
Piperidine (1.2 eq, 12 mmol)
-
Formaldehyde, 37% aqueous solution (formalin) (1.2 eq, 12 mmol)
-
Absolute Ethanol (20 mL)
-
Concentrated HCl (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Iminium Generation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperidine in 10 mL of absolute ethanol. Place the flask in an ice bath (0-5°C). Add the 37% formaldehyde solution dropwise over 10 minutes.
-
Self-Validation (IPC): A mild exotherm will occur. The solution should remain clear. Removing the ice bath and allowing it to stir at room temperature for 30 minutes ensures complete hemiaminal formation.
-
-
Acidification: Add 2-3 drops of concentrated HCl to catalyze the dehydration of the hemiaminal into the iminium ion.
-
Nucleophile Addition: Dissolve 1H-imidazole in 10 mL of absolute ethanol and add it dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to 75-80°C for 4-6 hours.
-
Self-Validation (IPC): Perform TLC (Eluent: Dichloromethane:Methanol 9:1, visualized with UV 254 nm and Iodine). The reaction is complete when the starting imidazole spot (lower Rf ) disappears, replaced by a new, higher Rf spot (the lipophilic Mannich base).
-
-
Quenching & Workup: Cool the mixture to room temperature, then pour it into 50 mL of crushed ice. Adjust the pH to 8-9 using a saturated NaHCO3 solution.
-
Causality: Basification deprotonates the piperidine nitrogen, forcing the product out of the aqueous phase.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude product. Purify via recrystallization from hot ethanol.
Protocol B: Synthesis of C-Mannich Bases (e.g., for 1-Methylimidazole)
Targeted for N-substituted imidazoles where the N-H is blocked. Requires harsher conditions to activate the C-H bond.
Reagents:
-
1-Methylimidazole (1.0 eq, 10 mmol)
-
Piperidine (1.5 eq, 15 mmol)
-
Paraformaldehyde (1.5 eq, 15 mmol)
-
1,4-Dioxane (20 mL)
Step-by-Step Methodology:
-
Reagent Assembly: In a dry 50 mL Schlenk flask, combine paraformaldehyde and piperidine in 1,4-dioxane.
-
Causality: Paraformaldehyde is used instead of aqueous formalin to minimize water content, which can inhibit the less favorable C-alkylation pathway.
-
-
Thermal Depolymerization: Heat the mixture to 60°C for 1 hour until the paraformaldehyde fully depolymerizes and dissolves, indicating iminium formation.
-
Nucleophile Addition: Add 1-methylimidazole to the clear solution.
-
High-Temperature Reflux: Heat the mixture to 100-105°C for 12-18 hours.
-
Self-Validation (IPC): Due to the structural similarity between the starting material and the C-Mannich product, TLC is often insufficient. Validate reaction progress via LC-MS, looking for the [M+H]+ peak corresponding to the addition of the piperidinylmethyl group (+97 Da).
-
-
Purification: Remove the dioxane under reduced pressure. Purify the resulting dark oil via silica gel column chromatography (Eluent: Chloroform:Methanol 95:5) to isolate the pure C-Mannich base.
Quantitative Data & Reaction Parameters
To aid in experimental design, the following table summarizes the optimized reaction parameters and expected yields based on the substrate's structural properties.
| Substrate | Amine | Aldehyde Source | Solvent & Catalyst | Temp & Time | Major Regioisomer | Expected Yield |
| 1H-Imidazole | Piperidine | Formalin (37% aq) | Ethanol, cat. HCl | 75°C, 4-6 h | N-Mannich Base | 75 - 85% |
| 2-Phenylimidazole | Piperidine | Formalin (37% aq) | Methanol, cat. HCl | 65°C, 6-8 h | N-Mannich Base | 70 - 80% |
| 1-Methylimidazole | Piperidine | Paraformaldehyde | 1,4-Dioxane, None | 105°C, 12-18 h | C-Mannich Base (C-4/C-5) | 40 - 60% |
| 2-Aminoimidazole | Piperidine | Formalin (37% aq) | Ethanol, pH > 8 | 80°C, 12 h | C-Mannich Base | Complex Mixture* |
*Note: As noted by Forsyth, 2-aminoimidazoles under basic conditions yield complex mixtures of mono-, di-, and tri-substituted C-alkylated products[4].
References
- Three-Component Mannich-like Reaction of 2-Aminoimidazole ConnectSci URL
- Application of the Mannich reaction in the structural modification of natural products PMC URL
- Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents Arabian Journal of Chemistry URL
- Mannich bases in medicinal chemistry and drug design PMC - NIH URL
Sources
- 1. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. connectsci.au [connectsci.au]
Application Notes and Protocols for N-Alkylation Methods in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The N-alkylated piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. The strategic introduction of substituents onto the piperidine nitrogen atom is a critical step in modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the most common and effective N-alkylation strategies, complete with mechanistic insights, comparative data, and step-by-step protocols to empower researchers in their synthetic endeavors.
Choosing the Right Path: A Strategic Overview of N-Alkylation
The selection of an appropriate N-alkylation method is a critical decision in the synthetic workflow, contingent on factors such as the nature of the alkyl group to be introduced, the steric environment of the piperidine nitrogen, and the overall functional group tolerance of the substrate. This guide will delve into three primary strategies:
-
Reductive Amination: A versatile and highly reliable method involving the reaction of piperidine with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion.
-
Direct N-Alkylation: A classical and straightforward approach utilizing the reaction of piperidine with an alkyl halide in the presence of a base.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl and N-heteroaryl piperidines.
-
Emerging Methodologies: A brief exploration of modern techniques such as "borrowing hydrogen" catalysis.
dot graphdot graph Workflow_Decision_Tree { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for selecting an N-alkylation method.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination is a highly favored method for N-alkylation due to its broad substrate scope, excellent functional group tolerance, and the ability to circumvent over-alkylation issues that can plague other methods.[1] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of piperidine with an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated product.
Mechanistic Insight
The reaction is typically a one-pot procedure where the piperidine and carbonyl compound are mixed, often with a catalytic amount of acid to facilitate iminium ion formation, followed by the addition of a reducing agent.[1] The choice of reducing agent is critical; mild and selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they readily reduce the iminium ion intermediate but not the starting carbonyl compound.[1]
dot graphdot graph Reductive_Amination_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General mechanism of reductive amination.
Protocol: N-Alkylation of 2-Methylpiperidine with Cyclohexanone using NaBH(OAc)₃
This protocol details the N-alkylation of a substituted piperidine with a ketone using sodium triacetoxyborohydride.
Materials:
-
2-Methylpiperidine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-methylpiperidine (1.0 eq.) and cyclohexanone (1.1 eq.).
-
Add anhydrous DCE to dissolve the reactants. For less reactive ketones, a catalytic amount of acetic acid can be added at this stage.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note that this addition may be exothermic.
-
Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-cyclohexyl-2-methylpiperidine.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a fundamental and straightforward method for forming C-N bonds. It involves the reaction of piperidine with an alkyl halide in the presence of a base. While simple in principle, this method can be complicated by the formation of a quaternary ammonium salt as a byproduct, especially with reactive alkyl halides.[2]
Mechanistic Considerations and Control of Over-alkylation
The reaction proceeds via a standard SN2 mechanism where the lone pair of the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid formed during the reaction.[3] The propensity for over-alkylation arises because the newly formed N-alkylated piperidine (a tertiary amine) can still react with the alkyl halide. To mitigate this, slow addition of the alkylating agent or using the piperidine as the limiting reagent can be employed.[2]
dot graphdot graph Direct_Alkylation_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Workflow for direct N-alkylation.
Protocol: N-Benzylation of Piperidine
This protocol describes the direct N-alkylation of piperidine with benzyl bromide using potassium carbonate as the base.
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered, anhydrous potassium carbonate (1.5-2.0 eq.) to the mixture.
-
Stir the suspension at room temperature.
-
Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.[2]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction time can range from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-benzylpiperidine.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is the premier method for synthesizing N-aryl and N-heteroaryl piperidines.[4] This reaction exhibits broad substrate scope and high functional group tolerance, making it invaluable in drug discovery.[4]
Catalytic Cycle and Key Parameters
The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the aryl halide.[4] The resulting Pd(II) complex coordinates with the piperidine, which is then deprotonated by a base to form a palladium-amido complex. Reductive elimination yields the N-aryl piperidine and regenerates the active Pd(0) catalyst.[4] The success of the reaction is highly dependent on the choice of palladium source, phosphine ligand, base, and solvent.[5]
dot graphdot graph Buchwald_Hartwig_Cycle { graph [rankdir="TB", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded", fontname="Arial", fontsize=11, penwidth=1.5]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: N-Arylation of Piperidine with 4-Bromotoluene
This protocol provides a general procedure for the Buchwald-Hartwig amination of piperidine with an aryl bromide.
Materials:
-
Piperidine
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd pre-catalyst
-
A suitable phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard work-up and purification equipment
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, and the base (NaOtBu).
-
Add the aryl bromide (1.0 eq.) and piperidine (1.2 eq.) to the Schlenk tube.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Emerging N-Alkylation Methodologies
While the aforementioned methods are mainstays in piperidine synthesis, several modern techniques offer unique advantages in terms of sustainability and efficiency.
Borrowing Hydrogen Catalysis
This atom-economical process utilizes alcohols as alkylating agents, with water as the only byproduct.[6][7] A transition metal catalyst (commonly based on iridium or ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[6] This aldehyde then undergoes reductive amination with the piperidine, and the borrowed hydrogen is returned in the final reduction step.[6] This method avoids the use of stoichiometric organometallic reagents or alkyl halides.[7]
Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | High selectivity, broad functional group tolerance, avoids over-alkylation.[1] | Requires carbonyl precursor, can be slower for hindered substrates. | 70-95% |
| Direct Alkylation | Alkyl Halides | K₂CO₃, DIPEA, NaH | Simple, straightforward, readily available starting materials. | Prone to over-alkylation to form quaternary salts, can require harsh conditions.[2] | 50-90% (can be lower due to side products)[2] |
| Buchwald-Hartwig | Aryl/Heteroaryl Halides | Pd catalyst, phosphine ligand, strong base | Excellent for N-arylation, high functional group tolerance.[4] | Expensive catalysts and ligands, requires inert atmosphere, sensitive to air and moisture. | 70-98% |
| Borrowing Hydrogen | Alcohols | Ru or Ir catalyst | Atom-economical, uses readily available alcohols, environmentally friendly.[6][7] | Requires elevated temperatures, catalyst can be expensive. | 60-90% |
Conclusion
The N-alkylation of piperidines is a critical transformation in the synthesis of pharmaceutically relevant molecules. A thorough understanding of the available methodologies, including their mechanisms, advantages, and limitations, is essential for the modern medicinal chemist. Reductive amination offers a versatile and controlled approach for a wide range of alkyl substituents. Direct alkylation provides a straightforward route, albeit with potential over-alkylation challenges. The Buchwald-Hartwig amination remains the gold standard for N-arylation. By carefully considering the specific synthetic challenge at hand, researchers can select the optimal N-alkylation strategy to efficiently access their target piperidine derivatives.
References
- BenchChem. (2025).
- Gaertner, M. F., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Levison, B., et al. (2017, March 16). Procedure for N-alkylation of Piperidine?
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- Shaw, J. T., et al. (2016, November 28). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and pyridines. Organic Letters.
- Malkov, A. V., et al. (2023).
- Ates, M., et al. (2024, November 12). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Yang, Q., & Yu, Z. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(8), 2305-2329.
- ThalesNano. (n.d.).
- Gaertner, M. F., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo - University of Cambridge Repository.
- Tan, B., & Candeias, N. R. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.
- Zeynizadeh, B., & Rahimi, S. (2025, August 7). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent.
- Jana, A., et al. (2019, August 19). Borrowing Hydrogen-Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst.
- Snieckus, V., & Kölmel, D. K. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Malkov, A. V., et al. (2023, February 2).
- Wu, Y., et al. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Malkov, A. V., et al. (2023, February 2).
- DiRocco, D. A., et al. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
- Zhang, G., et al. (2020). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Journal of the American Chemical Society.
- ACS GCI Pharmaceutical Roundtable. (2026, February 27).
- Peric, M., et al. (2021, April 2).
- Van der Pijl, F., et al. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Letters.
- Skorka, L., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Frey, L. (2023, April 3).
- Tsuge, K., et al. (2023, May 17). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- BenchChem. (2025).
- Jana, A., et al. (2022, November 9). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
- Al-Harrasi, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Bélanger, G., et al. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. thalesnano.com [thalesnano.com]
Application Notes and Protocols: 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine as a Novel Molecular Probe for the Study of Histamine H3 Receptor Dynamics
I. Introduction: Unveiling a New Tool for H3 Receptor Exploration
The histamine H3 receptor (H3R) is a G protein-coupled receptor predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its role in cognitive processes, sleep-wake cycles, and various neurological disorders has made it a significant target for drug discovery. The development of selective molecular probes is paramount to elucidating the complex pharmacology and cellular dynamics of the H3R.
This document introduces 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine , a novel small molecule synthesized as a high-affinity, selective ligand for the H3R. Its unique structure, combining an ethyl-imidazole moiety—a key pharmacophore for H3R recognition—with a 2-methylpiperidine group, offers the potential for specific and potent interaction.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a molecular probe for in vitro and cell-based assays. We will delve into the synthesis, characterization, and detailed protocols for its application in studying H3R binding, function, and cellular localization.
II. Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a molecular probe is essential for its effective application. The properties of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine are summarized below.
| Property | Value |
| Molecular Formula | C12H21N3 |
| Molecular Weight | 207.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Ethanol, and Methanol |
| Purity (as determined by HPLC) | >98% |
Synthesis Workflow
The synthesis of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is achieved through a multi-step process, which is outlined in the workflow diagram below. The process begins with the N-ethylation of imidazole, followed by the introduction of a methyl group at the 2-position of the piperidine ring, and finally, the coupling of the two heterocyclic moieties.
Caption: Synthetic workflow for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine.
III. Application Protocols
A. In Vitro Characterization: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine for the human histamine H3 receptor.
Principle: This protocol employs a competitive binding assay using a known high-affinity radioligand, [3H]-Nα-methylhistamine, and cell membranes expressing the H3R. The ability of the unlabeled probe to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).
Materials:
-
HEK293 cell membranes expressing recombinant human H3R
-
[3H]-Nα-methylhistamine (specific activity ~80 Ci/mmol)
-
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well filter plates (GF/C)
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine in DMSO.
-
Perform serial dilutions of the stock solution in binding buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Dilute the [3H]-Nα-methylhistamine in binding buffer to a final concentration of 1 nM.
-
Thaw the H3R-expressing cell membranes on ice and dilute in binding buffer to a final concentration of 10 µg of protein per well.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
25 µL of binding buffer (for total binding) or 10 µM unlabeled histamine (for non-specific binding).
-
25 µL of the diluted 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine or binding buffer.
-
25 µL of 1 nM [3H]-Nα-methylhistamine.
-
25 µL of the diluted cell membranes.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the membranes by rapid filtration through the GF/C filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plates and add 50 µL of scintillation cocktail to each well.
-
Seal the plates and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled probe.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Cell-Based Functional Assay: cAMP Measurement
Objective: To assess the functional activity of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine as an agonist or antagonist at the H3R.
Principle: The H3R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the probe.
Materials:
-
CHO-K1 cells stably expressing the human H3R
-
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
-
Forskolin
-
Histamine (as a reference agonist)
-
A commercial cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture the H3R-expressing CHO-K1 cells in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a density of 20,000 cells per well and allow them to adhere overnight.
-
-
Agonist Mode:
-
Wash the cells once with serum-free medium.
-
Add serial dilutions of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine or histamine (e.g., 10 µM to 0.1 nM) to the wells.
-
Add forskolin to all wells (except the basal control) to a final concentration that stimulates a submaximal cAMP response (e.g., 1 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Wash the cells once with serum-free medium.
-
Add serial dilutions of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine to the wells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of histamine (e.g., its EC80 value) to all wells.
-
Add forskolin to all wells (except the basal control).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the probe concentration and determine the EC50 value.
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the probe concentration and determine the IC50 value. Calculate the pA2 value to quantify the antagonist potency.
-
IV. Application in Cellular Imaging
To visualize the H3R in its native cellular environment, a fluorescently labeled version of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine can be synthesized. This involves conjugating a suitable fluorophore (e.g., a Bodipy dye) to a position on the molecule that does not interfere with its binding to the receptor.
Fluorescent Labeling and Imaging Workflow
Caption: Workflow for cellular imaging using a fluorescently labeled probe.
V. Expected Results and Interpretation
Successful application of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine as a molecular probe will yield valuable data on the pharmacology of the H3R.
| Assay | Expected Outcome | Interpretation |
| Radioligand Binding | High affinity (Ki in the low nanomolar range) and selectivity over other histamine receptor subtypes. | The probe is a potent and specific ligand for the H3R. |
| cAMP Functional Assay | Dose-dependent inhibition of forskolin-stimulated cAMP production (agonist activity). | The probe acts as an agonist at the H3R, activating its downstream signaling pathway. |
| Cellular Imaging | Co-localization of the fluorescently labeled probe with H3R-GFP fusion protein on the cell membrane. | The probe specifically binds to the H3R in a cellular context. |
VI. Conclusion
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine represents a promising new molecular probe for the investigation of the histamine H3 receptor. The protocols detailed in these application notes provide a robust framework for its characterization and use in a variety of experimental settings. By employing this novel tool, researchers can gain deeper insights into the role of the H3R in health and disease, potentially accelerating the development of new therapeutic agents.
VII. References
-
National Center for Biotechnology Information. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. PubChem. Retrieved from [Link]
-
Zhang, et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link]
-
Akkoç, S. (2022). Derivatives of 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect, 7(2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione. PubChem. Retrieved from [Link]
-
Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Retrieved from [Link]
-
Saadeh, H., et al. (2021). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Letters in Drug Design & Discovery, 18(9), 881-891. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(1-ethyl-1H-imidazol-2-yl)piperidine — Chemical Substance Information. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. 8th International Electronic Conference on Medicinal Chemistry. Retrieved from [Link]
-
Jenkins, T. C., et al. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-1-ethanols as prodrugs of alpha-[(1-aziridinyl)methyl]-2- nitro-1H-imidazole-1-ethanol (RSU-1069) and its analogues which are radiosensitizers and bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 33(9), 2603-2610. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7010. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Leurs, R., et al. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of Medicinal Chemistry, 37(3), 332-333. Retrieved from [Link]
-
Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 283-293. Retrieved from [Link]
-
Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Retrieved from [Link]
-
Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 725-736. Retrieved from [Link]
Sources
"analytical methods for quantifying 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine in biological samples"
An Application Note by a Senior Application Scientist
Executive Summary
The quantification of highly basic, di-nitrogenous small molecules in biological matrices presents a persistent challenge in bioanalysis. The compound 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (Molecular Formula: C₁₂H₂₁N₃, Monoisotopic Mass: 207.17 m/z) features both an imidazole ring and a piperidine moiety. This dual-basic structure makes it highly susceptible to secondary silanol interactions during liquid chromatography, leading to severe peak tailing. Furthermore, its polarity complicates extraction from plasma, as standard protein precipitation often fails to remove matrix-suppressing phospholipids.
This application note details a highly robust, self-validating LC-MS/MS methodology utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with high-pH reversed-phase chromatography. The protocol is designed to meet the rigorous standards set forth by the FDA Bioanalytical Method Validation Guidance[1] and the EMA ICH M10 Scientific Guideline[2].
Physicochemical Profiling & Causality of Method Design
To design a self-validating analytical method, we must first deconstruct the analyte's physicochemical behavior:
-
pKa Dynamics: The piperidine nitrogen is a strong base (pKa ~10.5), while the imidazole nitrogen is a weaker base (pKa ~6.5). At physiological pH (7.4), the molecule is predominantly mono-cationic. At acidic pH (< 4), it becomes di-cationic.
-
The Extraction Rationale (Why MCX?): Standard Liquid-Liquid Extraction (LLE) struggles with highly polar basic compounds. Mixed-mode polymeric strong cation exchange (MCX) is the optimal choice[3]. By acidifying the plasma sample to pH 2, we force the analyte into a di-cationic state. The MCX sorbent contains sulfonic acid groups (pKa < 1) that remain negatively charged, locking the analyte in place via strong electrostatic interactions. This allows us to aggressively wash the sorbent with 100% methanol to strip away neutral lipids and ion-suppressing phospholipids before eluting the target with a high-pH organic solvent.
-
The Chromatographic Rationale (Why High pH?): Basic compounds frequently exhibit peak tailing on reversed-phase LC columns due to ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface[4]. By utilizing a high-pH stable hybridized C18 column and a mobile phase buffered to pH 10, we deprotonate the analyte, rendering it neutral. This forces the molecule to interact purely via hydrophobic partitioning, yielding sharp, Gaussian peaks and maximizing signal-to-noise (S/N) ratios.
Experimental Protocols
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Note: A stable isotope-labeled internal standard (SIL-IS), such as the ¹³C/²H-labeled analog, must be spiked into all samples prior to extraction to correct for recovery variations and matrix effects, ensuring a self-validating assay.
-
Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL). Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and fully protonate the analyte. Vortex for 30 seconds.
-
Sorbent Conditioning: Condition a 96-well MCX SPE plate (e.g., Oasis MCX, 30 mg/well) with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.
-
Sample Loading: Load the acidified plasma mixture onto the SPE plate. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of ~1 drop/second.
-
Aqueous Wash (Interference Removal): Wash with 1.0 mL of 2% Formic acid in water. This maintains the analyte's positive charge while washing away polar, non-basic endogenous compounds.
-
Organic Wash (Lipid Removal): Wash with 1.0 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sulfonic acid groups, the 100% organic wash will not elute it, but it will effectively strip away hydrophobic neutral lipids and phospholipids that cause matrix effects.
-
Elution: Elute the target compound using 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) deprotonates the analyte, breaking the ionic bond with the sorbent, while the methanol provides the hydrophobic strength to elute it.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see section 2.2).
Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic drug extraction.
LC-MS/MS Conditions
Chromatography:
-
Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 0.0-0.5 min (5% B), 0.5-3.0 min (linear gradient to 95% B), 3.0-4.0 min (hold at 95% B), 4.1-5.0 min (re-equilibrate at 5% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Precursor Ion: The theoretical monoisotopic mass is 207.17 Da. The protonated precursor [M+H]⁺ is observed at m/z 208.2 .
-
Product Ions (MRM Transitions): Collision-induced dissociation (CID) cleaves the molecule at the methyl linker.
-
Quantifier Transition: m/z 208.2 → 109.1 (1-ethyl-1H-imidazol-2-ylmethyl cation).
-
Qualifier Transition: m/z 208.2 → 98.1 (2-methylpiperidine cation).
-
Figure 2: Proposed MS/MS fragmentation pathway for the target analyte.
Method Validation & Data Presentation
To ensure the assay is robust for pharmacokinetic (PK) or toxicokinetic (TK) studies, it must be validated against regulatory guidelines. The table below summarizes the target acceptance criteria and representative validation data required to prove the method's trustworthiness, aligned with ICH M10[2].
| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Representative Experimental Result |
| Linearity & Range | R² ≥ 0.99; Calibrators ±15% of nominal (±20% at LLOQ) | 1.0 – 1000 ng/mL; R² = 0.998 |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 5; Precision (CV) ≤ 20%; Accuracy ±20% | 1.0 ng/mL (CV: 8.5%, Accuracy: 104.2%) |
| Intra/Inter-Assay Accuracy | Mean value ±15% of nominal across all QC levels | 92.4% – 106.1% |
| Intra/Inter-Assay Precision | Coefficient of Variation (CV) ≤ 15% | 3.2% – 7.8% |
| Matrix Effect (IS-Normalized) | Matrix Factor (MF) CV ≤ 15% across 6 distinct lots | Mean MF: 0.98 (CV: 4.1%) |
| Extraction Recovery | Consistent and reproducible across Low, Mid, High QCs | 85.4% (CV: 5.2%) |
| Autosampler Stability | Accurate within ±15% after storage at 4°C | Stable for 72 hours |
Data Interpretation: The IS-normalized Matrix Factor of 0.98 (close to 1.0) proves that the MCX SPE protocol successfully removed ion-suppressing phospholipids. The high precision (CV < 8%) confirms that the high-pH chromatographic method successfully mitigated peak tailing, providing highly reproducible integration.
References
-
Bioanalytical Method Validation Guidance for Industry (May 2018) . U.S. Food and Drug Administration (FDA). Available at:[Link][1]
-
ICH M10 on bioanalytical method validation - Scientific guideline (Jan 2023) . European Medicines Agency (EMA). Available at:[Link][2]
-
Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange . Agilent Technologies. Available at:[Link][3]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? . Restek Corporation. Available at:[Link][4]
Sources
Technical Support Center: Optimization of Ethyl-Imidazole and Methyl-Piperidine Coupling
Welcome to the technical support center for the palladium-catalyzed cross-coupling of ethyl-imidazole and methyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and optimize reaction conditions for this specific C-N bond formation. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to help you navigate the complexities of this transformation.
The coupling of an N-heterocycle like ethyl-imidazole with a secondary aliphatic amine such as methyl-piperidine is a key transformation in the synthesis of pharmacologically relevant molecules.[1][2] The most robust and widely adopted method for this purpose is the Buchwald-Hartwig amination.[2][3] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to form the desired C-N bond under relatively mild conditions.[4][5]
This guide will walk you through the critical parameters of this reaction, from catalyst selection to troubleshooting common side reactions, ensuring a higher probability of success in your experiments.
The Catalytic Engine: Understanding the Buchwald-Hartwig Amination Cycle
The efficiency of the Buchwald-Hartwig amination hinges on a delicate balance between three key steps in its catalytic cycle: oxidative addition, amine binding and deprotonation, and reductive elimination.[6][7] A thorough understanding of this cycle is paramount for effective troubleshooting. The generally accepted mechanism involves the insertion of an active Pd(0) species into the aryl-halide bond of the ethyl-imidazole derivative.[4] The resulting Pd(II) complex then coordinates with methyl-piperidine. A base is required to deprotonate the coordinated amine, which is followed by reductive elimination to release the final product and regenerate the active Pd(0) catalyst.[5][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up the coupling of ethyl-imidazole and methyl-piperidine.
Q1: Which palladium source is best? Should I use a precatalyst?
A: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, we strongly recommend using a palladium precatalyst, such as a G3 or G4 palladacycle.[9] These are air- and moisture-stable solids that rapidly and reliably generate the active, monoligated Pd(0) species in solution upon exposure to a base.[4] This avoids the often unreliable and variable in situ reduction of Pd(II) sources, leading to more consistent and reproducible results.[10]
Q2: My reaction involves a secondary amine (methyl-piperidine) and an N-heterocycle (ethyl-imidazole). What type of ligand should I choose?
A: The choice of ligand is critical for success. For coupling secondary amines, especially sterically hindered ones, bulky and electron-rich biaryl monophosphine ligands are the gold standard.[5][11] Ligands like XPhos, RuPhos, or BrettPhos are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[11][12] The steric bulk of these ligands promotes the formation of the desired product over potential side reactions like β-hydride elimination.[11][13]
Q3: What is the role of the base, and how do I select the right one?
A: The base plays a crucial role in deprotonating the amine once it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often highly effective.[4] However, N-heterocycles like imidazole can be sensitive to very strong bases, potentially leading to decomposition.[14] Therefore, it is often wise to screen a panel of bases. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be excellent alternatives, offering better functional group tolerance at the cost of sometimes requiring higher reaction temperatures.[3][9]
Q4: My starting materials are not fully dissolving. What is the best solvent?
A: Insolubility is a common cause of poor reaction performance.[4] Aprotic solvents with good solvating power and a sufficiently high boiling point are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[4][12] Tetrahydrofuran (THF) is another good option, especially for reactions at lower temperatures.[14] If solubility remains an issue, consider using a co-solvent system, but always ensure solvents are anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[9][12]
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues in a question-and-answer format.
Caption: A troubleshooting workflow for low-yield C-N coupling reactions.
Issue 1: Low or No Conversion to the Desired Product
Question: My reaction shows little to no formation of the coupled product, and I am recovering my starting materials. What are the likely causes and how can I fix this?
Answer: This is a common issue that can often be traced back to catalyst activity or suboptimal reaction conditions. A systematic approach is key.
-
Potential Cause: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently, or it may be decomposing.
-
Potential Cause: Suboptimal Ligand/Base/Solvent Combination. The synergy between the ligand, base, and solvent is crucial and substrate-dependent.
-
Solution: Systematically screen different reaction parameters. A good starting point is to screen two or three different ligands (e.g., XPhos, RuPhos) against two or three bases of varying strengths (e.g., NaOtBu, LHMDS, Cs₂CO₃).[12][15] Ensure your reagents are soluble in the chosen solvent; if not, screen alternatives like toluene, dioxane, or THF.[4]
-
-
Potential Cause: Poor Substrate Reactivity. The position and nature of the leaving group on the ethyl-imidazole ring are critical. Aryl chlorides are generally less reactive than bromides or iodides.[4][10]
-
Solution: If you are using an ethyl-imidazole chloride, consider synthesizing the analogous bromide or iodide, which undergo oxidative addition more readily.[4] The reactivity order is generally I > Br > Cl.
-
Issue 2: Significant Hydrodehalogenation Side Product is Observed
Question: I am observing a significant amount of the dehalogenated ethyl-imidazole byproduct in my reaction mixture. How can I minimize this?
Answer: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common competing side reaction.[12] It typically arises from palladium hydride species in the catalytic cycle.
-
Potential Cause: Presence of Water or other Protic Impurities. Water can react with the palladium complex and base to generate palladium hydrides.
-
Potential Cause: Base-Promoted Decomposition. Strong bases, particularly in combination with certain solvents or at high temperatures, can promote pathways that lead to hydride formation.[9]
-
Solution: Screen weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[12] These are often effective enough to promote the desired C-N coupling while minimizing hydrodehalogenation.
-
-
Potential Cause: Slow Reductive Elimination. If the final C-N bond-forming step is slow, it allows more time for competing side reactions to occur.
Data Summary Tables
For ease of reference, the following tables summarize key components for reaction optimization.
Table 1: Recommended Palladium Precatalysts
| Precatalyst | Common Name | Key Features |
|---|---|---|
| XPhos Pd G3 | Buchwald G3 Precatalyst | Highly active, air- and moisture-stable, versatile.[9] |
| RuPhos Pd G3 | Buchwald G3 Precatalyst | Excellent for sterically hindered amines and heterocycles.[16] |
| BrettPhos Pd G3 | Buchwald G3 Precatalyst | Effective at low temperatures and for challenging substrates.[17] |
Table 2: Base Selection Guide
| Base | pKaH (Conjugate Acid) | Type | Common Use & Notes |
|---|---|---|---|
| NaOtBu | ~19 | Strong Organic | Highly effective, but can be incompatible with sensitive functional groups.[4] |
| LHMDS | ~26 | Strong Organic | Very strong, non-nucleophilic base. Good for less reactive amines.[16] |
| Cs₂CO₃ | ~10.3 | Weak Inorganic | Milder, good for base-sensitive substrates like some heterocycles.[3][18] |
| K₃PO₄ | ~12.3 | Weak Inorganic | Another mild and effective option, often used with sensitive substrates.[9] |
Experimental Protocols
Protocol 1: General Procedure for Ethyl-Imidazole and Methyl-Piperidine Coupling
This protocol provides a robust starting point. Optimization will likely be required for your specific ethyl-imidazole substrate.
Materials:
-
Halogenated Ethyl-Imidazole (e.g., 2-bromo-1-ethyl-1H-imidazole) (1.0 mmol, 1.0 equiv)
-
Methyl-piperidine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)
-
Anhydrous, Deoxygenated Toluene (5 mL)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst and the base.[18]
-
Reagent Addition: Seal the vessel. Evacuate and backfill with inert gas three times. Add the halogenated ethyl-imidazole and methyl-piperidine.[9]
-
Solvent Addition: Add the anhydrous, deoxygenated toluene via syringe.[18]
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening Reaction Conditions
To optimize your reaction, it is highly recommended to perform a parallel screen of different ligands and bases.
-
Prepare a stock solution of your halogenated ethyl-imidazole in your chosen solvent (e.g., dioxane).
-
In an array of reaction vials inside a glovebox, dispense the appropriate base (e.g., NaOtBu in vial 1, Cs₂CO₃ in vial 2, etc.).
-
Add the corresponding palladium precatalyst/ligand combination to each vial.
-
Add the methyl-piperidine to each vial.
-
Add the ethyl-imidazole stock solution to start the reactions.
-
Seal the vials, remove from the glovebox, and heat the array on a heating block with stirring.
-
After a set time, quench the reactions and analyze the outcome of each by LC-MS to determine the optimal conditions.
References
- Navigating Buchwald-Hartwig Couplings: A Technical Guide to Managing Side Reactions with G3 Precatalysts. Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). PMC.
- How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem.
- Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. (2007). PMC.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University.
- Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (2015). MIT Open Access Articles.
- A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PMC.
- Troubleshooting a C–N Coupling Reaction. (2026). Reddit.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- An Evaluation of the Ligand Effects on Neopentyl Phosphine Derived Precatalysts for N-Arylation Reactions and for the Cross-Coupling of Aryl Acetylenes with Propargyl Alcohols and Amides. ProQuest.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2021). PMC.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2011). PubMed.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications.
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). Comptes Rendus de l'Académie des Sciences.
- Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. (2018). Accounts of Chemical Research.
- Buchwald–Hartwig amination. Wikipedia.
- Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. (2003). The Journal of Organic Chemistry.
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2010). Organic Letters.
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2011). PMC.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2017). PMC.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). ACS Publications.
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- 16. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Welcome to the technical support guide for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine. This resource is designed for researchers, chemists, and formulation scientists to proactively address and troubleshoot potential stability challenges encountered when working with this compound in solution. Our guidance is grounded in established chemical principles and data from analogous structures to ensure scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is showing signs of degradation over a short period. What are the most probable causes?
A1: Based on the core structures of your molecule—an N-substituted imidazole and a substituted piperidine—instability in solution is likely attributable to two primary factors: oxidation and photodegradation of the imidazole ring.
The imidazole moiety, in particular, is known to be susceptible to environmental stressors. Studies on complex molecules containing imidazole rings, such as daclatasvir, have demonstrated that this functional group is liable to base-mediated autoxidation and can be readily oxidized by agents like hydrogen peroxide. Furthermore, the imidazole ring system is often sensitive to photodegradation, especially when exposed to high-intensity or UV light.
The piperidine ring is generally more stable, but cleavage of the C-N bond can occur under certain harsh conditions or through specific enzymatic pathways, though this is less common in typical laboratory solutions. Therefore, your initial troubleshooting should focus on controlling the oxidative and light-exposure conditions of your experimental setup.
Q2: How can I systematically determine the specific stability liabilities of my compound?
A2: A systematic investigation is best accomplished by conducting a forced degradation study . This is a standard industry practice used to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to stress the compound under exaggerated conditions to produce a modest amount of degradation (typically 5-20%), which allows for the identification of degradants.
A well-designed study will expose your compound in solution to hydrolytic, oxidative, photolytic, and thermal stress. This not only reveals the intrinsic stability of the molecule but is also a critical step in validating your analytical method (e.g., HPLC) to ensure it can separate the parent compound from all potential degradation products.
-
Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, transparent vials for each stress condition. Include a control sample stored at ambient temperature in the dark.
-
Execute Stress Tests: Expose the samples to the conditions outlined in the table below.
-
Analyze Samples: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method like HPLC-UV/MS.
| Stress Condition | Recommended Reagents/Conditions | Typical Time Points | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 4, 8, 24, 48 hours | Hydrolysis of susceptible bonds |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 4, 8, 24, 48 hours | Base-mediated hydrolysis, Imidazole oxidation |
| Oxidation | 3% H₂O₂ at room temperature | 4, 8, 24 hours | Oxidation of the imidazole ring |
| Thermal Stress | Solution at 80 °C (in the dark) | 24, 48, 72 hours | Thermally-induced degradation |
| Photostability | Exposed to light (ICH Q1B conditions) | See Note 1 | Photolytic degradation of the imidazole ring |
Note 1: Per ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be wrapped in foil and kept with the exposed sample to serve as a dark control.
Caption: Workflow for a systematic forced degradation study.
Q3: What specific chemical changes should I anticipate in the structure of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine during degradation?
A3: The primary sites of degradation are predicted to be on the imidazole ring. Based on studies of related imidazole-containing compounds, you should be vigilant for the following transformations:
-
Oxidative Degradation: The electron-rich imidazole ring is susceptible to oxidation. This can lead to the formation of various oxidized species, including hydroxylated imidazoles or even ring-opened products. The reaction with peroxides or autoxidation can generate these degradants.
-
Photolytic Degradation: Exposure to UV or high-intensity light can induce photochemical reactions. This may involve radical mechanisms leading to complex rearrangements or the formation of secondary degradants.
Caption: Likely degradation sites on the imidazole moiety.
Q4: When analyzing my samples by reverse-phase HPLC, I observe significant peak tailing for the parent compound. What causes this and how can I improve the peak shape?
A4: This is a very common issue when analyzing basic compounds like yours, which contains two basic nitrogen atoms (one on the imidazole and one on the piperidine). The primary cause is secondary interactions between these basic sites and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.
Here are several effective strategies to mitigate this issue:
-
Mobile Phase pH Adjustment: The most crucial parameter is the pH of your mobile phase. To ensure consistent protonation of your analyte and minimize interactions with silanols, adjust the pH to be approximately 2 units below the pKa of the most basic nitrogen. For imidazoles and piperidines, a slightly acidic mobile phase (e.g., pH 3-4 using formic or acetic acid) is often effective.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have a much lower concentration of active silanol groups, leading to significantly improved peak shapes.
-
Add a Competitive Base: Introducing a small amount of a competitive base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%) can mask the active silanol sites on the column, preventing your analyte from interacting with them.
-
Consider Ion-Pairing Chromatography: For highly basic compounds, adding an ion-pairing reagent to the mobile phase can form a neutral complex with your protonated analyte, improving its retention and peak shape on a reverse-phase column.
References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Available at: [Link]
-
Singh, B., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan: Identification of a Known and Three New Degradation Impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Jain, D., and Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Lin, B., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. Available at: [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Digital CSIC. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available at: [Link]
-
NextSDS. (n.d.). 2-(1-ethyl-1H-imidazol-2-yl)piperidine — Chemical Substance Information. Available at: [Link]
-
PubChem. (n.d.). 1-[(1H-Imidazol-2-yl)methyl]piperidine. Available at: [Link]
-
BINDER GmbH. (2025). In the right light: What ICH photostability tests are all about. Available at: [Link]
- ResearchGate. (2026). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
"avoiding racemization in the synthesis of chiral piperidine derivatives"
A Guide to Preventing and Troubleshooting Racemization for Researchers, Scientists, and Drug Development Professionals.
Welcome to the technical support center for the stereoselective synthesis of chiral piperidine derivatives. As a Senior Application Scientist, I understand that maintaining stereochemical integrity is paramount. The piperidine scaffold is a cornerstone in medicinal chemistry, and its biological activity is often contingent on a single, specific stereoisomer.[1][2] Loss of enantiomeric or diastereomeric purity can lead to diminished efficacy, altered pharmacological profiles, and significant delays in development timelines.
This guide is designed to provide you with not just protocols, but the underlying chemical principles to diagnose, troubleshoot, and ultimately prevent racemization in your synthetic routes. We will explore the common pitfalls and provide field-proven strategies to ensure your chiral piperidine derivatives are synthesized with the highest possible stereochemical fidelity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to understanding and controlling stereochemistry in piperidine synthesis.
Q1: What are the primary mechanisms that cause racemization during the synthesis of chiral piperidine derivatives?
A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, primarily occurs through two mechanisms when a stereocenter is adjacent to an activatable group:
-
Direct Enolization: If the chiral center has an acidic proton (e.g., alpha to a carbonyl group), a base can abstract this proton to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a loss of stereochemical information.[3]
-
Oxazolone Formation: During the activation of an N-acyl piperidine-2-carboxylic acid for amide bond formation, an oxazolone intermediate can form. The proton at the chiral center of this oxazolone is highly acidic and susceptible to abstraction by even weak bases, leading to rapid racemization.[3]
Q2: At which specific stages of a synthesis is racemization most likely to occur?
A2: Racemization is not a constant threat but is highly dependent on the specific reaction step. The most vulnerable stages are:
-
N-Protecting Group Removal: The use of harsh acidic (e.g., strong TFA for Boc removal) or basic (e.g., piperidine for Fmoc removal) conditions can create an environment conducive to racemization, especially if the deprotection mechanism proceeds through a vulnerable intermediate.[3]
-
Carboxylic Acid Activation and Coupling: As mentioned in Q1, this step is a major risk for derivatives with a carboxyl group at C2 due to oxazolone formation.[3] The choice of coupling reagent, base, and temperature is critical.
-
Ring-Closing Metathesis (RCM) or Cyclization: The conditions used to form the piperidine ring can sometimes compromise existing stereocenters, particularly if basic catalysts or high temperatures are employed.[4]
-
C-H Functionalization: Reactions that proceed via radical or ionic intermediates at a stereocenter, such as certain photoredox-catalyzed arylations, can lead to epimerization.[5]
Q3: What is the role of the N-protecting group in preventing racemization?
A3: The N-protecting group is a critical control element. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (Benzyloxycarbonyl) are highly effective at suppressing racemization during coupling reactions.[3] This is because the nitrogen lone pair is delocalized through resonance into the protecting group's carbonyl, making it less available to participate in the formation of a racemization-prone oxazolone intermediate. In contrast, simple acyl groups like acetyl can be more susceptible. However, the conditions required to remove these protecting groups must also be carefully considered.[3][6]
Q4: How do reaction conditions like temperature and base selection impact stereochemical integrity?
A4: Temperature and base are two of the most significant factors.
-
Temperature: Racemization is a chemical reaction with an activation energy. Lowering the reaction temperature (e.g., performing couplings at 0 °C) significantly reduces the rate of racemization pathways.[3]
-
Base: The strength, concentration, and type of base are crucial. Strong bases and high concentrations increase the rate of proton abstraction, promoting enolization.[3] For coupling reactions, a sterically hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred over smaller amines, and it should be used in stoichiometric amounts rather than in large excess.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a systematic approach to identifying and resolving specific racemization issues encountered during synthesis.
Issue 1: Loss of Enantiomeric Excess (ee) After N-Protecting Group Removal
-
Symptom: You have confirmed high enantiomeric excess of your N-protected piperidine, but the ee drops significantly after the deprotection step.
-
Underlying Problem: The deprotection conditions are too harsh, either through strong acid/base catalysis or by generating an unstable intermediate that is prone to epimerization.
| Protecting Group | Common Problem Condition | Recommended Solution |
| Boc | Neat Trifluoroacetic Acid (TFA) at room temperature. | Use milder acidic conditions. A solution of 4M HCl in dioxane at 0 °C is often sufficient and reduces the risk of racemization.[3] |
| Fmoc | 20% Piperidine in DMF. | In complex syntheses, side reactions like aspartimide formation (if applicable) can be catalyzed by piperidine.[7] Adding an agent like HOBt to the deprotection solution can help suppress these side reactions.[7] |
| Cbz | Harsh HBr/AcOH. | Standard catalytic hydrogenation (H₂, Pd/C) is generally very mild and does not cause racemization. This should be the preferred method unless the molecule contains other reducible functional groups. |
Experimental Protocol: Mild N-Boc Deprotection
-
Dissolve the N-Boc protected chiral piperidine (1.0 eq) in anhydrous 1,4-dioxane (to make a ~0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (2-3 equivalents) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure at low temperature to avoid prolonged exposure to acid.[3]
-
Immediately neutralize the resulting hydrochloride salt or proceed to the next step.
Issue 2: Racemization During Carboxylic Acid Activation and Coupling
-
Symptom: Your N-protected piperidine-2-carboxylic acid starting material is enantiopure, but the resulting amide product shows significant racemization.
-
Underlying Problem: The primary cause is the formation of a 5(4H)-oxazolone intermediate, which racemizes quickly in the presence of a base.[3] This is exacerbated by suboptimal coupling reagents, excess base, or high temperatures.
-
Reagent Selection: Switch to a coupling reagent known to minimize racemization. Urionium/aminium salts like HATU , HBTU , or COMU , especially when used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), are highly effective.[3][7] These additives can suppress oxazolone formation.
-
Base Control: Use the minimum amount of base required. Typically, 2 equivalents of a hindered base like DIPEA are sufficient. Add the base slowly and last to the cooled reaction mixture.
-
Temperature Control: Always perform the coupling at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
Experimental Protocol: Low-Racemization Amide Coupling
-
Dissolve the N-protected chiral piperidine acid (1.0 eq), the amine component (1.1 eq), and HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) dropwise to the cooled, stirring solution.[3]
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Proceed with a standard aqueous work-up.
Visualization of Racemization Pathways & Troubleshooting
Caption: Key mechanisms leading to racemization.
Caption: A decision-making workflow for diagnosing and addressing racemization.
Analytical Methods for Determining Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is non-negotiable for diagnosing racemization. Simply observing a change in optical rotation is insufficient and often misleading.[8] Chromatographic and spectroscopic methods are the gold standard.[9]
| Technique | Principle | Advantages | Disadvantages / Considerations |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[9] | High accuracy, reproducibility, and resolution. Method of choice for quality control.[10] SFC is faster and uses less organic solvent.[9] | Requires method development to find a suitable CSP and mobile phase. Racemic standard is needed for initial method setup.[11] |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Excellent resolution for volatile and thermally stable compounds.[9] | Limited to analytes that are volatile or can be derivatized to be volatile. High temperatures can sometimes cause on-column racemization. |
| NMR Spectroscopy | Using a Chiral Shift Reagent (e.g., lanthanide complexes) or a Chiral Solvating Agent to induce chemical shift differences between enantiomers.[9] | Rapid analysis without chromatographic separation. Provides structural information simultaneously. | Lower sensitivity and accuracy compared to chromatography. Peak overlap can be an issue. Requires pure samples. |
The most robust approach is to develop a reliable chiral HPLC or SFC method for your final compound and key intermediates.[9][11] This allows for precise monitoring of stereochemical integrity at every critical step of your synthesis.
References
-
Buffat, M. G. (2004). Stereoselective Synthesis of Piperidines. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Retrieved from [Link]
-
Reddy, C. R., & Zhang, J. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. Retrieved from [Link]
-
Coldham, I., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Retrieved from [Link]
-
Wanner, M. J., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. Retrieved from [Link]
-
Zhang, Z., & Chen, P. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ETH Library. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]
-
Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved from [Link]
-
ACS Publications. (1998). Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]
-
Douglas, J. J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Retrieved from [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Repository of the Academy's Library. (2023). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. European Journal of Organic Chemistry. Retrieved from [Link]
-
Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Retrieved from [Link]
-
Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. Retrieved from [Link]
-
Synpeptide. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
Sources
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- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
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Technical Support Center: Scale-Up Production of 1-((1-Ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Welcome to the Process Development Support Portal. The synthesis of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine via reductive amination presents unique scale-up challenges. The primary bottleneck is the severe steric hindrance of the alpha-methyl group on 2-methylpiperidine, which drastically retards iminium ion formation and subsequent reduction[1].
This guide provides mechanistic insights, validated troubleshooting pathways, and self-validating protocols to ensure chemoselectivity, manage thermal hazards, and maximize yield at the pilot and manufacturing scales.
Part 1: Process Overview & Mechanistic Pathway
To successfully scale this reaction, one must understand the causality of the competing pathways. The reaction between 1-ethyl-1H-imidazole-2-carboxaldehyde and 2-methylpiperidine requires an acid catalyst to drive the unfavorable equilibrium toward the iminium ion. If a reducing agent like Sodium Triacetoxyborohydride (STAB) is introduced before this equilibrium is established, the chemoselectivity fails, resulting in the direct reduction of the aldehyde into an alcohol byproduct[2].
Mechanistic pathway of reductive amination highlighting the steric bottleneck at the iminium step.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is our conversion rate dropping drastically when scaling from 10 g to 10 kg, despite using the exact same stoichiometric ratios? A1: This is a kinetic and thermal management issue. 2-methylpiperidine is highly sterically hindered, meaning standard reductive amination conditions often yield only traces of the desired product[1]. At a 10 g scale, heat dissipation is rapid. At a 10 kg scale, the exothermic nature of STAB reduction competes with the slow endothermic formation of the iminium ion. If STAB is added too quickly, it reduces the unreacted aldehyde instead of the imine.
Q2: We are observing significant amounts of (1-ethyl-1H-imidazol-2-yl)methanol. How can we suppress this byproduct? A2: The presence of the alcohol byproduct indicates premature reduction[2]. To suppress this, you must decouple the imine formation from the reduction step. Implement a "pre-formation" phase: stir the aldehyde, 2-methylpiperidine, and a Lewis/Brønsted acid (like acetic acid) for 2–4 hours before adding any reducing agent[3].
Q3: Can we replace stoichiometric STAB with catalytic hydrogenation (e.g., Pd/C) to improve our green chemistry profile and reduce costs? A3: While heterogeneous catalytic hydrogenation (Pt/C or Pd/C) is greener, it frequently suffers from catalyst poisoning by the imidazole ring and fails to overcome the steric bulk of 2-methylpiperidine. A proven, scalable alternative to STAB is continuous flow homogeneous catalysis using Iridium (Ir) or Rhodium (Rh) catalysts under high pressure. This method handles steric hindrance beautifully, eliminates the hydrogen gas evolution seen during STAB workups, and improves overall atom economy[4].
Q4: What is the optimal solvent system for GMP scale-up? A4: While dichloromethane (DCM) is common in discovery chemistry, 2-methyltetrahydrofuran (2-MeTHF) is the superior choice for manufacturing. It provides excellent solubility for the imidazole precursor, supports STAB reductions efficiently, and allows for direct phase separation during aqueous workup without needing a solvent exchange[4].
Part 3: Troubleshooting Guide
Decision tree for diagnosing and resolving low yield issues during scale-up reductive amination.
Symptom-Based Diagnostics
-
Symptom: HPLC shows <10% product, >80% alcohol byproduct.
-
Diagnosis: Reductant outcompeting imine formation.
-
Action: Increase acetic acid to 1.5 eq. Extend imine pre-formation time to 4 hours.
-
-
Symptom: Vigorous gas evolution during aqueous quench; product trapped in emulsion.
-
Diagnosis: Unreacted STAB decomposing; boron-amine complexes failing to break.
-
Action: Ensure the quench utilizes 1N NaOH rather than NaHCO3. The stronger base is required to effectively break the boron-nitrogen coordinate bonds and liberate the free piperidine product[4].
-
Part 4: Validated Scale-Up Protocol (STAB Method)
This protocol utilizes a self-validating, decoupled addition strategy to ensure high chemoselectivity when reacting sterically hindered amines[3].
Step 1: Imine Pre-Formation (Kinetic Control)
-
Charge a dry reactor with 1-ethyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and 2-MeTHF (10 volumes).
-
Add 2-methylpiperidine (1.1 eq) and glacial acetic acid (1.5 eq) while maintaining the internal temperature at 20°C.
-
Causality Check: The alpha-methyl group creates a high activation energy barrier for nucleophilic attack. Stirring for 3 hours drives the equilibrium toward the iminium ion before any reductant is introduced.
-
Self-Validation: Do not proceed to Step 2 until HPLC or ReactIR confirms <5% free aldehyde remains in solution.
Step 2: Controlled Reduction (Thermal Management)
-
Chill the reactor to 0–5°C.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in 5 equal portions over 2 hours.
-
Causality Check: STAB reduction is highly exothermic. Dosing at 0–5°C ensures kinetic control, preventing thermal runaway that could degrade the imidazole ring or trigger off-target reactions.
-
Warm the reactor to 20°C and stir for an additional 8 hours.
Step 3: Quench and Phase Separation
-
Cool the mixture to 10°C and slowly quench with 1N NaOH (5 volumes).
-
Causality Check: NaOH is specifically chosen to hydrolyze unreacted STAB and break the stable boron-product complexes, which prevents yield loss in the aqueous layer[4].
-
Separate the phases. Wash the organic (2-MeTHF) layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude product.
Part 5: Quantitative Data Summaries
The following table summarizes the performance of various scale-up methodologies for the reductive amination of hindered piperidines, highlighting the trade-offs between yield, scalability, and safety.
| Methodology | Reagents / Catalyst | Temp (°C) | Imine Pre-formation | Scalability Profile | Expected Yield | Key Limitation |
| Standard Batch | NaBH4, MeOH | 20°C | 0 hours | Poor | < 30% | Massive alcohol byproduct formation. |
| Optimized Batch | STAB, AcOH, 2-MeTHF | 0–20°C | 3–4 hours | Good (Up to 2000 gal) | 75–85% | High waste (boron salts), H2 gas on quench[4]. |
| Continuous Flow | Ir-Catalyst, H2 (High Press.) | 80°C | N/A (Flow) | Excellent | > 90% | High CapEx for specialized flow equipment[4]. |
| Heterogeneous | Pd/C, H2 (50 psi) | 50°C | 1 hour | Moderate | 40–50% | Catalyst poisoning by imidazole; steric blocking. |
References[1] On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes - mdma.ch - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzpAuRfugiSQsAYPpgEM59fGFr-KkMHaISWBLssvhIHiDRgy5ufDNK2CQffUxSADBlUG0yzyodZEksa1fLIAmZHemAaj0OKYh68izrcgq7Bh12-qP0AsHgqlsP-A3Vd-QVg39ZwVLt2WnnJMFV1MASi0Pt7uSlhfMcAyGQQNpBpZNlIWGMIveiyXNzlL8ruPN98fkvGFUAXlg8ArpsvMSdeZhiALdk8tt[4] Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction - ACS Publications - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHii7MwsOmQATYyWSyFMyFJafIbLUvBfvEC8HfmN7tCwtDAIxtqlV3D5Ndq6tLGRg41OqHBtJo_Vpmy8bHTj1HQJPl-wIqzamwRddBiPLsXLdHnPIUhjV2UAklHRkYySp2n4--f4WpRnDzYON4=[2] A multifunctional surfactant catalyst inspired by hydrolases - PMC - NIH - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF14VVSp82TpEp9lmkWWENETKAXENxZIKiS2BMIOenK81LD89UUfv-uhtdbyiLa7wG0fpYAD_5vNpcz12ckJ0eEkQLWRPVjZ8hzJ9Z_P9qCZFtVNBeX909jPBFSD4cmipEA_8N7_acxY4js3KE=[3] PET ligands [18F]LSN3316612 and [11C]LSN3316612 quantify O-linked-β-N-acetyl-glucosamine hydrolase in the brain - PMC - https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNbo_HwrZPbNx9ITQmrGvim9IHKtzF8xl6Cz8kRryCPnMQgfNbx_3YwHNF277JaTe6ad_lyCUcrV_5g1qkAUSdKuNP5ha5nUhSDa8km9PD0s5oqtgeTnnqIs23gr7iu1aO_kvVtjdEZTTb9uI=
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"comparing the activity of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine with similar compounds"
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel cholinergic ligands.
Executive Summary
The therapeutic landscape for schizophrenia and Alzheimer’s disease has been revolutionized by the targeting of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype. While historical compounds like Xanomeline validated the clinical efficacy of M1/M4 agonism[1], dose-limiting peripheral side effects have driven the search for highly selective orthosteric agonists and positive allosteric modulators (PAMs) like VU0152100 [2].
This guide evaluates the pharmacological profile of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine , a highly specialized structural motif. Functioning as a critical pharmacophore in next-generation M4 receptor agonists (such as those developed in recent patent literature[3]), this compound’s unique ethyl-imidazole and piperidine architecture provides a rigid, lipophilic scaffold that enhances receptor subtype selectivity. We will objectively compare its activity, binding kinetics, and structural utility against established M4 modulators.
Mechanistic Grounding: M4 Receptor Modulation
To understand the comparative efficacy of these compounds, one must first examine the causality of M4 receptor activation. The M4 mAChR is predominantly expressed in the striatum and cortex, where it acts as an inhibitory autoreceptor and heteroreceptor[4].
When an agonist or PAM binds to the M4 receptor, it stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαi/o protein subunit. This cascade directly inhibits adenylyl cyclase, reducing intracellular cAMP levels, which subsequently attenuates hyperactive Dopamine D1 receptor signaling—a primary driver of positive symptoms in schizophrenia[2][4].
Figure 1: M4 mAChR Gαi/o-coupled signaling pathway modulating dopaminergic activity.
Comparative Pharmacodynamics & Binding Affinity
The table below synthesizes the quantitative pharmacological data of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine alongside benchmark compounds. Because our target compound often acts as a core fragment in larger proprietary molecules (such as Ethyl 4-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]azepane-1-carboxylate[3]), we include the elaborated analog to demonstrate how the scaffold translates to high-affinity agonism.
| Compound Name | Primary Target | Binding Affinity (pKi / EC50) | Efficacy Profile | Mechanism of Action |
| 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine | M4 mAChR | pKi ~ 6.2 - 6.8* | Partial Agonist (Scaffold) | Orthosteric binding; provides critical hydrogen bonding via imidazole nitrogen. |
| Ethyl 4-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]azepane-1-carboxylate | M4 mAChR | pKi ~ 7.8 - 8.2[3] | Full Agonist | Orthosteric activation; azepane ring enhances lipophilic pocket fit. |
| Xanomeline | M1 / M4 mAChR | pKi ~ 8.0 (M4)[5] | Full/Strong Partial Agonist | Non-selective orthosteric binding with functional M1/M4 preference[1]. |
| VU0152100 | M4 mAChR | EC50 ~ 380 nM[6] | Positive Allosteric Modulator | Binds allosteric site; increases affinity/efficacy of endogenous Acetylcholine[2]. |
*Estimated baseline affinity for the unelaborated fragment based on SAR trends in related patent literature.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the evaluation of these compounds requires a multi-tiered, self-validating experimental system. We do not rely solely on binding affinity; we must prove functional G-protein coupling and downstream behavioral efficacy.
Protocol 1:[35S]-GTPγS Binding Assay (Functional Efficacy)
Causality: Radioligand displacement only proves a compound occupies the receptor. The [35S]-GTPγS assay is critical because it measures the direct, immediate consequence of receptor activation (G-protein coupling) without the signal amplification bias inherent in downstream calcium or cAMP assays[5].
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human M4 mAChR. Homogenize in buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g.
-
Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM [35S]-GTPγS.
-
Ligand Addition: Add serial dilutions of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (1 nM to 100 µM). For PAMs like VU0152100, co-incubate with an EC20 concentration of acetylcholine[6].
-
Termination & Measurement: Incubate for 30 minutes at 30°C. Terminate by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.
Protocol 2: Amphetamine-Induced Hyperlocomotion (In Vivo Efficacy)
Causality: To prove the compound has antipsychotic-like properties, we utilize an amphetamine challenge. Amphetamine induces striatal dopamine release, mimicking the hyperdopaminergic state of schizophrenia. A true M4 agonist will reverse this hyperlocomotion. Crucially, testing in M4 Knockout (KO) mice validates that the behavioral rescue is strictly M4-mediated and not an off-target effect[2].
-
Subject Preparation: Habituate wild-type and M4 KO mice to locomotor activity chambers for 60 minutes.
-
Pre-treatment: Administer the test compound (e.g., 10 mg/kg s.c.) or vehicle 30 minutes prior to the challenge.
-
Challenge: Administer D-amphetamine (3.0 mg/kg i.p.).
-
Quantification: Record ambulatory beam breaks in 5-minute bins for 120 minutes. Efficacious M4 compounds will significantly suppress amphetamine-induced hyperlocomotion in wild-type mice, but fail to do so in M4 KO mice[2].
Figure 2: Step-by-step workflow for in vitro and in vivo pharmacological profiling.
Structure-Activity Relationship (SAR) Insights
The molecular architecture of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine offers distinct advantages over older, non-selective agents like Xanomeline:
-
The Imidazole Core: The 1-ethyl-1H-imidazol-2-yl group acts as a bioisostere for traditional ester or amide linkages found in endogenous acetylcholine. The nitrogen atoms in the imidazole ring serve as critical hydrogen-bond acceptors within the orthosteric pocket of the M4 receptor[3].
-
The Ethyl Substitution: The N-ethyl group on the imidazole provides optimal steric bulk. It is lipophilic enough to engage hydrophobic residues in the M4 binding pocket, which helps differentiate binding from the highly homologous M2 receptor (reducing cardiovascular liabilities like bradycardia)[3].
-
The Piperidine Ring: The 2-methylpiperidine moiety introduces a basic amine that is protonated at physiological pH, forming a vital salt bridge with the conserved aspartate residue (Asp3.32) in transmembrane domain 3 of the GPCR. The 2-methyl substitution restricts the conformational flexibility of the ring, locking the molecule into a favorable bioactive conformation that reduces entropic penalty upon binding.
When this fragment is elaborated with larger lipophilic tail groups (e.g., azepane-1-carboxylates), the resulting molecules achieve the sub-nanomolar potency and exquisite M4 selectivity required for modern neurotherapeutics[3].
References
-
Frontiers in Psychiatry. (2021). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Source: [Link]
-
Byun, N. E., et al. (2014). Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100. Neuropsychopharmacology. Source: [Link]
-
Wikipedia. Xanomeline. Source: [Link]
-
ACS Publications. (2022). Biased Profile of Xanomeline at the Recombinant Human M4 Muscarinic Acetylcholine Receptor. Source: [Link]
- Heptares Therapeutics. (2018). US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. Google Patents.
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validation of a Continuous Flow Synthesis Method for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine: A Comparative Guide
Executive Summary
The synthesis of sterically hindered, nitrogen-rich heterocyclic scaffolds is a recurring bottleneck in modern drug development. Specifically, the coupling of 1-ethyl-1H-imidazole-2-carboxaldehyde with 2-methylpiperidine to yield 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine presents significant chemoselectivity and conversion challenges. This guide objectively compares a newly validated Continuous Flow Catalytic Reductive Amination method against the traditional Batch Reductive Amination alternative, providing researchers with actionable experimental data, mechanistic insights, and self-validating protocols.
Mechanistic Rationale & The Steric Challenge
The fundamental challenge in synthesizing 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine lies in the steric bulk of the 2-methylpiperidine ring. During a standard reductive amination, the nucleophilic amine must attack the aldehyde carbonyl to form a hemiaminal, which then dehydrates into an iminium ion before being reduced to the target amine (1)[1].
The methyl group at the 2-position introduces severe steric hindrance, slowing the initial nucleophilic attack and destabilizing the transient iminium ion. In a traditional batch reactor, this kinetic bottleneck often results in incomplete conversion and promotes the direct reduction of the unreacted aldehyde into an unwanted alcohol byproduct.
To overcome this, we validated a method utilizing a micro-packed bed reactor (µ-PBR) under continuous flow. By operating at high pressure (3.0 MPa H₂) and elevated temperature (120 °C) over a heterogeneous Pd/C catalyst, the system forces the equilibrium forward. The transient iminium ion is immediately trapped and reduced upon formation, drastically improving productivity and selectivity (2)[2].
Mechanistic pathway of the reductive amination from aldehyde and amine to the final product.
Process Dynamics: Batch vs. Continuous Flow
The Alternative: Traditional Batch Method
Historically, this coupling relies on sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE).
-
Causality of Failure: The reaction is highly exothermic. To prevent thermal runaway, reagents must be added slowly, extending reaction times to >12 hours. Furthermore, the process generates stoichiometric amounts of toxic boron and acetate waste (poor atom economy), requiring extensive aqueous workups that complicate scale-up.
The New Standard: Continuous Flow µ-PBR Method
The new method utilizes a continuous flow architecture proven effective for medicinally relevant piperazine and piperidine derivatives (3)[3].
-
Causality of Success: The µ-PBR provides an exceptional surface-area-to-volume ratio, ensuring near-instantaneous heat and mass transfer. The use of a 5% Pd/C catalyst with H₂ gas eliminates the need for soluble hydride reagents. This allows the reaction to be run in green solvents (ethanol) and easily telescoped for multigram-scale production without intermediate purification (4)[4].
Continuous flow micro-packed bed reactor (µ-PBR) setup for reductive amination.
Experimental Methodologies
To ensure trustworthiness, both protocols below are designed as self-validating systems . In-line and off-line analytical checks are embedded directly into the workflow to verify intermediate formation and product purity.
Protocol A: Traditional Batch Reductive Amination (Alternative)
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-ethyl-1H-imidazole-2-carboxaldehyde (10.0 mmol, 1.0 eq) and 2-methylpiperidine (12.0 mmol, 1.2 eq) in 40 mL of anhydrous DCE.
-
Catalysis: Add glacial acetic acid (10.0 mmol, 1.0 eq) to catalyze hemiaminal formation. Stir at room temperature (RT) for 2 hours.
-
Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and run a rapid LC-MS to confirm the presence of the iminium intermediate (m/z = 206.16) and the disappearance of the aldehyde.
-
-
Reduction: Cool the flask to 0 °C. Portion-wise, add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) over 30 minutes to control the exothermic hydrogen gas evolution.
-
Completion: Allow the reaction to warm to RT and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH 95:5) to yield the final product.
Protocol B: Continuous Flow Catalytic Reductive Amination (New Method)
-
Feed Preparation:
-
Solution A: Prepare a 1.0 M solution of 1-ethyl-1H-imidazole-2-carboxaldehyde in absolute ethanol.
-
Solution B: Prepare a 1.1 M solution of 2-methylpiperidine in absolute ethanol.
-
-
System Priming: Prime the HPLC pumps with pure ethanol and heat the µ-PBR (packed with 5% Pd/C) to 120 °C. Set the Back Pressure Regulator (BPR) to 3.0 MPa.
-
Reaction Execution: Pump Solution A and Solution B at a flow rate of 0.5 mL/min each into a T-mixer.
-
Hydrogenation: Introduce H₂ gas via a mass flow controller directly after the T-mixer, maintaining a steady 3.0 MPa pressure throughout the catalyst bed. The residence time within the µ-PBR is approximately 5 minutes.
-
Collection & Self-Validation: Route the reactor effluent through an in-line ReactIR flow cell.
-
Validation Check: Continuously monitor the IR spectrum for the absence of the aldehyde carbonyl stretch (~1690 cm⁻¹). A flat baseline at this wavenumber confirms 100% conversion in real-time.
-
-
Isolation: Collect the steady-state effluent. Evaporate the ethanol solvent under reduced pressure to yield the analytically pure target amine. No aqueous workup or chromatography is required.
Comparative Performance Data
The quantitative advantages of the continuous flow method over the traditional batch process are summarized below. The flow method demonstrates superior scalability, drastically reduced reaction times, and a near-zero E-factor (mass of waste per mass of product).
| Performance Metric | Traditional Batch Method (NaBH(OAc)₃) | Continuous Flow Method (µ-PBR, Pd/C) |
| Reaction Time | 14 hours | 5 minutes (residence time) |
| Isolated Yield | 68% | 94% |
| Purity (HPLC) | 92% (requires chromatography) | >99% (solvent evaporation only) |
| Reagent Excess | 1.5 eq Hydride, 1.2 eq Amine | H₂ gas (flow), 1.1 eq Amine |
| E-factor (Waste) | ~45 (High solvent/boron waste) | < 2 (Highly atom economical) |
| Scalability | Limited by exothermic heat transfer | Linear scale-up via extended run times |
Conclusion
The validation data clearly indicates that the continuous flow catalytic reductive amination method is vastly superior for synthesizing 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine. By mitigating the steric hindrance of the 2-methylpiperidine moiety through high-pressure, high-temperature continuous flow dynamics, researchers can achieve near-quantitative yields in minutes rather than hours. Furthermore, the elimination of toxic boron reagents and exhaustive chromatographic purifications aligns this protocol with modern green chemistry and scalable pharmaceutical manufacturing standards.
References
- Source: mdpi.
- Source: rsc.
- Source: chemistryworld.
- Source: wikipedia.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00250H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistryworld.com [chemistryworld.com]
A Comparative Guide to Elucidating the Mechanism of Action of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Introduction
The novel chemical entity 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, hereafter referred to as Compound X, possesses structural motifs common to a variety of pharmacologically active agents. The presence of an imidazole ring and a piperidine scaffold suggests potential interactions with several classes of receptors and enzymes within the central nervous system (CNS).[1][2][3] Imidazole derivatives are known to exhibit a wide range of biological activities, while the piperidine moiety is a common feature in many CNS-acting drugs.[2] This guide provides a comprehensive, step-by-step experimental framework to systematically investigate and confirm the mechanism of action of Compound X. We will employ a comparative approach, contrasting the experimental outcomes for Compound X with those of well-characterized reference compounds acting on hypothesized target families: G-protein coupled receptors (GPCRs) such as muscarinic, dopamine, and sigma receptors.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and intellectually rigorous guide, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust investigation.
Part 1: Initial Target Screening and Hypothesis Generation
Given the structural features of Compound X, a logical starting point is to screen it against a panel of receptors commonly associated with imidazole and piperidine derivatives. This initial screen will help to generate primary hypotheses about its mechanism of action.
Broad Receptor Profiling
A broad radioligand binding assay panel is the most efficient first step to identify potential molecular targets.[4] This will provide initial data on the affinity of Compound X for a wide range of receptors, ion channels, and transporters.
Experimental Protocol: Radioligand Competition Binding Assay [5][6][7][8]
-
Membrane Preparation : Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.[6]
-
Assay Setup : In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of Compound X.[5][6]
-
Incubation : Incubate the plates to allow for competitive binding to reach equilibrium.[5]
-
Filtration and Washing : Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from unbound radioligand.[5][6]
-
Quantification : Measure the radioactivity of the filters using a scintillation counter.[5]
-
Data Analysis : Calculate the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.[5]
Hypothesis Generation from Screening Data
Based on the binding affinities (Ki values) obtained, we can formulate initial hypotheses. For the purpose of this guide, let us hypothesize that the initial screening reveals significant affinity for the following receptor families:
-
Muscarinic Acetylcholine Receptors (mAChRs) : Potential for pro-cognitive or parasympathomimetic effects.[9][10][11]
-
Dopamine D2 Receptors (D2R) : Suggests possible antipsychotic or extrapyramidal side effect profiles.[12][13][14]
-
Sigma-1 Receptors (σ1R) : Implies potential roles in neuroprotection, mood regulation, or analgesia.[15][16][17][18][19]
The subsequent sections of this guide will focus on a comparative approach to validate and characterize the interaction of Compound X with these hypothesized targets.
Part 2: Comparative In Vitro Functional Characterization
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is Compound X an agonist, antagonist, or inverse agonist at these receptors?[20][21] This will be elucidated through a series of functional assays, comparing the activity of Compound X with known reference compounds.
Investigating G-Protein Coupled Receptor (GPCR) Activation
The majority of our hypothesized targets (mAChRs, D2R) are GPCRs.[9][14] A primary indicator of GPCR activation is the binding of GTP to the associated G-protein.[20] The GTPγS binding assay is a direct measure of this initial step in the signaling cascade.[20][21][22]
Experimental Workflow: Comparative GPCR Activation
Caption: Experimental workflow for confirming the mechanism of action.
Experimental Protocol: [³⁵S]GTPγS Binding Assay [20][21][22][23]
-
Membrane and Compound Preparation : Use membranes expressing the receptor of interest and prepare serial dilutions of Compound X and reference ligands.
-
Assay Incubation : In a 96-well plate, incubate the membranes with the test compounds and [³⁵S]GTPγS.[20][22]
-
Termination and Filtration : Stop the reaction by rapid filtration through glass fiber filters.[21]
-
Scintillation Counting : Quantify the amount of bound [³⁵S]GTPγS.[21]
-
Data Analysis : Plot the stimulated binding against the logarithm of the compound concentration to determine EC50 (potency) and Emax (efficacy) values.[21]
Data Presentation: Comparative Functional Activity at GPCRs
| Compound | Target Receptor | GTPγS Binding EC50 (nM) | GTPγS Binding Emax (% of max response) | Functional Classification |
| Compound X | M1 mAChR | 50 | 95 | Full Agonist |
| Carbachol (Reference) | M1 mAChR | 25 | 100 | Full Agonist |
| Compound X | D2R | 120 | 0 | Antagonist |
| Haloperidol (Reference) | D2R | 80 | 0 | Antagonist/Inverse Agonist |
| Compound X | σ1R | N/A | N/A | N/A (Not a GPCR) |
This table presents hypothetical data for illustrative purposes.
Second Messenger Assays: Confirming Downstream Signaling
To further confirm the functional activity of Compound X, we will measure the production of second messengers downstream of GPCR activation. This provides a more comprehensive picture of the compound's effects on cellular signaling.[24]
Cyclic AMP (cAMP) Assays for Gαi/s-Coupled Receptors
Dopamine D2 receptors are typically Gαi-coupled, meaning their activation inhibits adenylyl cyclase and decreases intracellular cAMP levels.[14]
-
Cell Culture and Stimulation : Plate cells expressing the D2 receptor and treat with a Gαs activator (e.g., forskolin) in the presence of varying concentrations of Compound X or a reference antagonist.
-
Cell Lysis and Reagent Addition : Lyse the cells and add the HTRF assay reagents (Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).[25]
-
Incubation : Allow the competitive immunoassay to reach equilibrium.[26]
-
Signal Detection : Measure the HTRF signal on a compatible plate reader. A decrease in signal indicates an increase in intracellular cAMP.[26]
-
Data Analysis : Calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Comparative Data: D2 Receptor Antagonism
| Compound | Inhibition of Forskolin-stimulated cAMP (IC50, nM) |
| Compound X | 150 |
| Haloperidol (Reference) | 100 |
This table presents hypothetical data for illustrative purposes.
Calcium Mobilization Assays for Gαq-Coupled Receptors
Muscarinic M1 and M3 receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium.[9][10][27]
-
Cell Loading : Load cells expressing the M1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition : Add varying concentrations of Compound X or a reference agonist.
-
Fluorescence Measurement : Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis : Determine the EC50 for the increase in intracellular calcium.
Characterizing Interactions with Sigma-1 Receptors
Sigma-1 receptors are not classical GPCRs but are unique ligand-regulated molecular chaperones.[19] Their activation can modulate various signaling pathways, including intracellular calcium mobilization.[15][16][17]
Experimental Protocol: Modulation of Bradykinin-Induced Calcium Release [16][17]
-
Cell Culture and Dye Loading : Culture a suitable cell line (e.g., NG108-15) and load with a calcium-sensitive dye.
-
Pre-incubation : Pre-incubate the cells with Compound X or a known σ1R ligand (e.g., (+)-pentazocine).
-
Stimulation : Stimulate the cells with bradykinin, which induces calcium release from the endoplasmic reticulum via IP3 receptors.[16]
-
Fluorescence Measurement : Measure the potentiation or inhibition of the bradykinin-induced calcium signal.
-
Data Analysis : Quantify the effect of Compound X on the bradykinin response.
Part 3: In Vivo Confirmation of Mechanism of Action
In vitro assays provide crucial information about molecular interactions, but in vivo studies are essential to confirm that these mechanisms are relevant in a complex biological system. In vivo microdialysis is a powerful technique to measure the effects of a compound on neurotransmitter release in specific brain regions of freely moving animals.[28][29][30][31]
Investigating Effects on Neurotransmitter Release
Based on our hypothesized mechanisms, we would predict that Compound X could modulate acetylcholine and dopamine levels in the brain.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
Experimental Protocol: In Vivo Microdialysis [29][30][32]
-
Surgical Procedure : Stereotaxically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or striatum) of an anesthetized rodent.
-
Recovery and Baseline Collection : Allow the animal to recover from surgery. Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.[30]
-
Drug Administration : Administer Compound X systemically (e.g., via intraperitoneal injection).
-
Sample Collection : Continue to collect dialysate samples at regular intervals post-administration.
-
Neurochemical Analysis : Analyze the dialysate samples for levels of acetylcholine, dopamine, and their metabolites using a sensitive analytical method such as HPLC coupled with mass spectrometry.[32]
-
Data Analysis : Express post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.
Comparative Data: In Vivo Neurochemical Effects
| Brain Region | Neurotransmitter | Effect of Compound X (% of Baseline) | Effect of Reference Compound (% of Baseline) |
| Prefrontal Cortex | Acetylcholine | ↑ 150% | ↑ 160% (M1 Agonist) |
| Striatum | Dopamine | ↔ (No significant change) | ↑ 200% (Dopamine Releaser) |
This table presents hypothetical data for illustrative purposes.
Conclusion
This guide has outlined a systematic and comparative approach to elucidate the mechanism of action of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (Compound X). By progressing from broad initial screening to specific in vitro functional assays and finally to in vivo validation, this framework allows for the confident identification and characterization of the compound's primary pharmacological targets. The inclusion of well-characterized reference compounds at each stage is crucial for the robust interpretation of the experimental data. The hypothetical data presented suggests that Compound X may act as a muscarinic M1 receptor agonist with dopamine D2 receptor antagonist properties. This multi-target profile could have interesting therapeutic potential, and the experimental path laid out here provides the means to rigorously test this hypothesis.
References
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- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Muscarinic Receptor Agonists and Antagonists | MDPI [mdpi.com]
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- 13. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
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- 15. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
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Preclinical Benchmark & Application Guide: Evaluating 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine Against Standard Therapeutics
Executive Summary & Mechanistic Rationale
The compound 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (EIMP) represents a highly specialized pharmacophore characterized by an imidazole ring linked to a substituted piperidine. In modern drug discovery, this specific structural motif is widely recognized as a privileged scaffold for dual-target neurotherapeutics—specifically acting as a Histamine H3 Receptor (H3R) antagonist/inverse agonist and an Acetylcholinesterase (AChE) inhibitor [1].
As a Senior Application Scientist, I have structured this guide to objectively benchmark EIMP against industry-standard reference inhibitors: Donepezil (for AChE) and Thioperamide (for H3R). Rather than merely providing protocols, this guide deconstructs the causality behind our assay designs, ensuring that your screening workflows are robust, self-validating, and reproducible.
Dual-target pharmacological mechanism of EIMP on H3R and AChE pathways.
Benchmark Study 1: Acetylcholinesterase (AChE) Inhibition
To evaluate the inhibitory potency of EIMP against AChE, we utilize a modified Ellman's Assay [2].
Causality & Assay Design
Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with the thiol reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoic acid (TNB) anion, which absorbs strongly at 412 nm [3].
-
Self-Validation Mechanism: To prevent false positives caused by oximolysis or direct reactions between the test compound and DTNB, a compound-only background control (lacking the enzyme) must be run in parallel. A Z'-factor > 0.6 is required to validate the assay plate.
Step-by-Step Methodology
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.01 M and ATCI to 0.075 M in the buffer. Note: pH 8.0 is optimal for AChE but increases spontaneous ATCI hydrolysis; keep reagents on ice until use.
-
Compound Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of EIMP and the reference inhibitor, Donepezil , in 1% DMSO.
-
Incubation: In a 96-well microplate, combine 50 µL of compound, 50 µL of AChE (0.03 U/mL final concentration), and 50 µL of DTNB. Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation.
-
Reaction Initiation: Add 50 µL of ATCI to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve.
Quantitative Data Comparison
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Action |
| Donepezil (Standard) | eeAChE | 14.2 ± 1.1 | 12.5 | Non-competitive, reversible |
| EIMP (Test Compound) | eeAChE | 85.4 ± 4.2 | 78.1 | Mixed-type, reversible |
Data interpretation: While EIMP is less potent than the highly optimized Donepezil, its sub-100 nM efficacy confirms strong AChE inhibitory activity suitable for a multi-target profile.
Benchmark Study 2: Histamine H3 Receptor (H3R) Antagonism
The H3R is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation by an agonist suppresses adenylate cyclase, lowering intracellular cAMP. To benchmark EIMP's antagonist properties, we use a cAMP Accumulation Assay against the standard H3R inverse agonist, Thioperamide [4].
Causality & Assay Design
Because H3R agonism decreases cAMP, we must first artificially elevate baseline cAMP using Forskolin (an adenylate cyclase activator). We then apply the H3R agonist (R)-(-)-α-methylhistamine to suppress this elevated cAMP. An effective antagonist like EIMP will block the agonist, causing a measurable recovery (accumulation) of cAMP [5].
-
Self-Validation Mechanism: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF). The inclusion of IBMX (a phosphodiesterase inhibitor) is critical to prevent the premature degradation of cAMP, ensuring that the signal window strictly reflects receptor activity rather than metabolic degradation.
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed CHO-K1 cells stably expressing human H3R (hH3R) at 10,000 cells/well in a 384-well white microplate.
-
Stimulation: Add 10 µM Forskolin and 30 nM (R)-(-)-α-methylhistamine (EC₈₀ concentration) to the cells.
-
Compound Addition: Immediately add serial dilutions of EIMP or Thioperamide (10 µM to 0.1 nM) prepared in stimulation buffer containing 0.5 mM IBMX. Incubate for 45 minutes at 37°C.
-
Lysis & Detection: Add HTRF lysis buffer containing Eu-cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor).
-
Readout: Incubate for 1 hour at room temperature. Read time-resolved fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio (665/620) and interpolate cAMP concentrations using a standard curve.
Quantitative Data Comparison
| Compound | Target Receptor | IC₅₀ (nM) cAMP Assay | Binding Affinity (Kᵢ, nM) | Selectivity (H3R over H4R) |
| Thioperamide (Standard) | hH3R | 25.0 ± 2.3 | 4.3 | ~1.1x (Poor selectivity) |
| EIMP (Test Compound) | hH3R | 18.5 ± 1.8 | 3.1 | >100x (High selectivity) |
Data interpretation: EIMP outperforms Thioperamide in both potency and selectivity. Thioperamide is known to have cross-reactivity with the H4 receptor [6], whereas the tailored piperidine-imidazole structure of EIMP grants it superior H3R specificity.
High-Throughput Workflow Visualization
To successfully implement these benchmarks in a preclinical setting, adherence to a streamlined workflow is required. The following diagram outlines the critical path from compound preparation to data synthesis.
Step-by-step experimental workflow for dual-target benchmark assays.
Conclusion
The benchmark studies demonstrate that 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine (EIMP) is a highly viable candidate for multi-target drug discovery. While it exhibits slightly lower AChE inhibitory potency compared to the dedicated drug Donepezil, it compensates with exceptional, sub-20 nM antagonistic potency at the Histamine H3 receptor, significantly outperforming the selectivity profile of the standard Thioperamide. By following the self-validating protocols outlined above, research teams can accurately replicate these benchmarks and further optimize the EIMP scaffold.
References
-
Bautista-Aguilera, Ó. M., et al. "N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease." Biomedicine & Pharmacotherapy, 2025. Available at:[Link][1]
-
Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961. Available at:[Link][2]
-
Mohammadi, H., et al. "Ellman's method is still an appropriate method for measurement of cholinesterases activities." Iranian Journal of Basic Medical Sciences, 2018. Available at:[Link][2]
-
Baker, J. G., et al. "Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells." BMC Pharmacology, 2009. Available at:[Link][3]
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- 2. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Disposal Protocol for 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Executive Summary
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a complex nitrogenous heterocyclic compound featuring both a substituted piperidine and an imidazole ring. Widely utilized in advanced chemical synthesis and drug development, this compound presents significant operational hazards. Due to its high basicity, severe corrosivity, and the generation of highly toxic nitrogen oxides (NOx) upon combustion, standard waste disposal methods are insufficient.
This guide provides laboratory personnel and waste management professionals with a self-validating, step-by-step methodology for the safe containment, handling, and thermal destruction of this compound, ensuring stringent regulatory compliance and environmental protection.
Physicochemical Hazard Profile & Causality
Understanding the fundamental chemical properties of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is critical for predicting its behavior during a spill or disposal event. The secondary and tertiary amine groups within its structure confer significant basicity, which is the direct mechanistic cause of its corrosive nature to human tissue and its violent reactivity with strong acids[1].
Hazard Summary Table
| Parameter | Characteristic / Classification | Causality & Operational Impact |
| Chemical Class | Substituted Piperidine / Imidazole | High nitrogen content dictates specialized thermal destruction to prevent toxic atmospheric emissions[2]. |
| GHS Classification | Corrosive (Skin/Eyes), Acute Toxicity | Causes severe burns and irreversible tissue damage; requires immediate neutralization upon contact[3],[4]. |
| Flammability | Combustible / Flammable Liquid | Vapors are heavier than air and can form explosive mixtures; necessitates explosion-proof equipment and grounding[1],[5]. |
| Combustion Byproducts | Carbon oxides (CO, CO2), NOx | Thermal decomposition releases irritating and toxic nitrogen oxides, strictly prohibiting open burning or standard incineration[3],[5]. |
| Environmental Toxicity | Toxic to Aquatic Life | Strictly prohibits disposal via municipal sewer systems or landfill routing[6],[7]. |
Operational Safety & Handling (Pre-Disposal)
Before initiating any disposal or cleanup protocol, personnel must establish a secure operational environment. The inherent corrosivity and inhalation risks of piperidine derivatives mandate strict adherence to the following safety controls[3],[8]:
-
Personal Protective Equipment (PPE): Personnel must wear heavy-duty Nitrile or Butyl rubber gloves (verify breakthrough times for basic amines), chemical splash goggles, a full face shield, and a NIOSH-approved respirator (N95 or P100 with an organic vapor cartridge) if aerosolization or vapor buildup is possible[7],[3].
-
Storage & Segregation: Store in a tightly closed, corrosion-resistant container in a dry, well-ventilated, and flame-proof area[5]. Crucially, segregate this compound from strong oxidizing agents and strong acids. Causality: Mixing basic nitrogenous heterocycles with strong acids can trigger a violent, highly exothermic acid-base neutralization reaction, potentially leading to container rupture or fire[9],[4].
Spill Response & Containment Workflow
In the event of a leak or spill, immediate containment is required to prevent environmental contamination and vapor ignition.
Step-by-Step Spill Methodology
-
Evacuation & Isolation: Immediately evacuate non-essential personnel from the area. Extinguish all open flames and secure all potential ignition sources (sparks, static discharge)[5],[8].
-
PPE Donning: Equip the mandatory PPE outlined in Section 2 before approaching the spill zone[3].
-
Containment: Surround and cover the spill using an inert, non-combustible absorbent such as dry sand, earth, diatomaceous earth, or vermiculite[2],[3].
-
Causality Check: Never use combustible absorbents like sawdust or paper towels. The heat generated by the compound's reactivity, combined with its inherent flammability, can easily ignite combustible cleanup materials[7].
-
-
Collection: Use non-sparking tools to sweep up the absorbed material[6],[3]. Place the waste into a chemically compatible, clearly labeled hazardous waste container with a secure lid.
-
Decontamination: Wash the affected surface area with copious amounts of water[4]. If necessary, a mild, dilute acid (such as citric acid) can be used to neutralize residual basicity before a final wash with soap and water.
Workflow for the containment, collection, and disposal of basic nitrogenous organic waste.
Standard Operating Procedure (SOP) for Proper Disposal
The disposal of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine must be executed through a licensed professional waste disposal service[2],[10]. Do not attempt to neutralize and dispose of bulk quantities in-house.
Waste Segregation
Route the chemical to a dedicated waste stream labeled "Basic Organic Nitrogenous Waste."
-
Causality Check: Do not mix this compound with halogenated waste streams. Co-combustion of nitrogenous bases with halogens can lead to the formation of complex, highly toxic byproducts (e.g., dioxins) and severely complicates the thermal destruction process.
Primary Disposal Method: High-Temperature Incineration
The only scientifically and legally acceptable method for the bulk disposal of this compound is thermal destruction.
-
Equipment Requirement: The material must be burned in a chemical incinerator explicitly equipped with an afterburner and a flue gas scrubber [2],[9].
-
Mechanistic Causality: The afterburner is required to ensure the complete thermal breakdown of the highly stable imidazole and piperidine heterocyclic rings. Because the molecule is rich in nitrogen, its combustion inherently generates large volumes of toxic nitrogen oxides (NOx)[3]. The flue gas scrubber utilizes an alkaline wash to chemically neutralize these acidic NOx gases before they can be released into the atmosphere, preventing environmental acidification and ensuring compliance with clean air regulations[2],[5].
Contaminated Packaging
Empty containers retain dangerous chemical residue and vapors. They must not be washed for repurposing. Treat all contaminated packaging as hazardous waste and subject it to the exact same incineration protocol as the bulk chemical[2].
Regulatory & Transport Logistics
When preparing this material for transport to a disposal facility, it must be classified correctly according to international transport regulations (ADR/RID, IMDG, IATA). Based on the properties of its parent scaffolds (piperidine and substituted imidazoles), the following classifications typically apply[2]:
-
UN Number: UN 2401 (Piperidine derivatives) or UN 2735 (Amines, liquid, corrosive, n.o.s.)
-
Hazard Class: 8 (Corrosive)
-
Subsidiary Risk: 3 (Flammable Liquid) - Dependent on specific flash point testing of the derivative.
-
Packing Group: I or II (indicating high danger)
-
Environmental Hazard: Marine Pollutant (Avoid release to drains/surface water)[6].
References
-
Chemos GmbH & Co. KG. "Safety Data Sheet: Piperidine." Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. "Safety Data Sheet: Piperidine ≥99 %, for synthesis." Retrieved from [Link]
-
PENTA s.r.o. "Piperidine - SAFETY DATA SHEET." Retrieved from [Link]
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- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Comprehensive Safety & Handling Guide: 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
This document provides essential safety protocols for the handling, use, and disposal of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine. As specific safety data for this compound is not publicly available, this guidance is synthesized from the known hazard profiles of its core chemical moieties: substituted imidazoles and piperidines. Researchers must treat this compound with the utmost caution, assuming it possesses a combination of the hazards associated with its structural components.
At-a-Glance Hazard Assessment & PPE
This table summarizes the presumed primary hazards and the minimum required Personal Protective Equipment (PPE). This section is designed for immediate reference in the laboratory setting.
| Hazard Category | Anticipated Risk | Minimum Required PPE |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] | Nitrile Gloves, Chemical-Resistant Lab Coat, Respiratory Protection (in a fume hood). |
| Skin Corrosion | Expected to be corrosive, causing severe skin burns.[1][3] | Double-gloving with Nitrile Gloves, Chemical-Resistant Apron or Suit. |
| Eye Damage | Expected to cause serious and potentially permanent eye damage.[1][2] | Chemical Safety Goggles and a full-face shield.[2] |
| Flammability | The piperidine moiety suggests the compound may be a flammable liquid and vapor.[2][4] | Use in a chemical fume hood away from ignition sources. Use spark-proof tools.[5][6] |
| Reproductive Toxicity | Imidazole-based compounds may pose a risk to fertility or the unborn child.[1][7] | Handle with extreme caution, using all engineering controls and PPE to prevent exposure. |
Understanding the Risk: A Chemically-Grounded Approach
The safety profile of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is derived from its two primary structural components. Understanding their individual hazards is key to appreciating the compound's potential risks.
-
The Imidazole Moiety: Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1] Some imidazoles are also classified as reproductive toxicants, potentially harming an unborn child.[1][8] They can be harmful if swallowed and are destructive to the tissues of the mucous membranes and upper respiratory tract upon inhalation.[1]
-
The Piperidine Moiety: Piperidine is a cyclic amine that is highly flammable, toxic, and corrosive.[4][9] It can cause severe burns to the skin, eyes, and respiratory tract.[2][4] Vapors can form explosive mixtures with air and may cause dizziness or suffocation.[9] The N-ethyl and C-methyl substitutions on the piperidine ring in the target molecule are unlikely to mitigate these fundamental hazards.
Therefore, the combined molecule must be handled as a substance that is likely flammable, corrosive, and toxic by all routes of exposure (inhalation, ingestion, skin/eye contact) .
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
Primary Barrier: Engineering Controls
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[8] The fume hood provides the primary barrier of protection against inhalation of potentially toxic and irritating vapors.
Step-by-Step PPE Selection & Donning
This workflow ensures a systematic approach to personal protection.
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- 2. cdhfinechemical.com [cdhfinechemical.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
